Jasmoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H60O22 |
|---|---|
Molecular Weight |
928.9 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6+,20-7+/t17?,18-,21+,22+,23+,24-,27-,28-,29-,32-,33-,34+,35+,36-,37-,40+,41+,42+,43+/m1/s1 |
InChI Key |
GZBCQRQJJVIXDD-BKWVLOCKSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(C)COC(=O)C[C@@H]\4C(=CO[C@H](/C4=C/C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)OC(=O)C2=CO[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(C(CC3C(C)COC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)OC(=O)C2=COC1OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Secoiridoid: A Technical Guide to the Discovery and Isolation of Jasmoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jasmoside, a secoiridoid glucoside identified in the leaves of Jasminum mesnyi, represents a class of natural products with potential therapeutic applications. While the broader Jasminum genus is a rich source of bioactive compounds, including flavonoids, alkaloids, and other secoiridoids, specific detailed research on this compound itself is limited in publicly accessible literature. This guide provides a comprehensive overview of the available information on the discovery and isolation of this compound, contextualized within the broader phytochemical landscape of its plant source. It further explores the known biological activities of related secoiridoid glucosides from Jasminum species, offering insights into the potential pharmacological significance of this compound. Due to the scarcity of specific data for this compound, this document also presents generalized experimental protocols and conceptual signaling pathways to serve as a foundational resource for researchers initiating studies on this and similar natural products.
Discovery and Sourcing
This compound was first identified as a novel secoiridoid glucoside isolated from the leaves of Jasminum mesnyi Hance, a plant species belonging to the Oleaceae family.[1] This plant, also known as Primrose Jasmine or Japanese Jasmine, is traditionally used in some folk medicines and is recognized for its diverse array of phytochemicals.[1][2] Alongside this compound, other secoiridoid glucosides such as jasminin (B1164225) and jasmesoside have also been isolated from J. mesnyi.[1][3] The phytochemical profile of J. mesnyi leaves is rich in various classes of compounds, including other glucosides, flavonoids, and terpenoids.
Physicochemical Properties (Hypothetical)
| Property | Expected Characteristic |
| Appearance | White or off-white amorphous powder |
| Solubility | Soluble in polar solvents (e.g., methanol (B129727), ethanol, water), sparingly soluble in less polar organic solvents. |
| UV-Vis Spectrum | Expected to show absorption maxima characteristic of the secoiridoid chromophore. |
| Molecular Formula | To be determined by mass spectrometry and elemental analysis. |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the specific isolation of this compound are not available in the surveyed literature. However, based on standard methodologies for the isolation of secoiridoid glucosides from plant materials, a general workflow can be proposed.
Extraction
A generalized protocol for the extraction of secoiridoid glucosides from Jasminum species is as follows:
-
Plant Material Preparation: Air-dried and powdered leaves of Jasminum mesnyi are used as the starting material.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is necessary for the isolation of this compound.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Secoiridoid glucosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel or other stationary phases. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Biological Activities and Signaling Pathways
Specific studies on the biological activities and signaling pathways of isolated this compound are scarce. However, research on extracts of Jasminum species and other related secoiridoid glucosides suggests potential anti-inflammatory and neuroprotective effects.
Potential Anti-inflammatory Activity
Extracts from various Jasminum species have demonstrated anti-inflammatory properties. Secoiridoid glycosides are known to be associated with anti-inflammatory activity. For instance, some secoiridoids have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, a key process in neuroinflammation.
A hypothetical signaling pathway for the anti-inflammatory action of a secoiridoid glucoside like this compound could involve the inhibition of pro-inflammatory mediators.
Potential Neuroprotective Effects
The antioxidant properties of phytochemicals from Jasminum species suggest a potential for neuroprotection. Secoiridoid glycosides from other plants have been shown to possess neuroprotective effects. This activity is often attributed to their ability to scavenge free radicals and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
Quantitative Data
As of the latest literature review, specific quantitative data for this compound, such as percentage yield from Jasminum mesnyi, purity levels achieved during isolation, and IC₅₀ or EC₅₀ values for any biological activity, are not available in the public domain. The table below is presented as a template for future research findings.
| Parameter | Value | Method | Reference |
| Yield (%) | Data not available | Gravimetric | - |
| Purity (%) | Data not available | HPLC | - |
| Anti-inflammatory Activity (IC₅₀) | Data not available | NO Inhibition Assay | - |
| Antioxidant Activity (IC₅₀) | Data not available | DPPH Assay | - |
| Neuroprotective Activity (EC₅₀) | Data not available | Cell Viability Assay | - |
Conclusion and Future Directions
This compound, a secoiridoid glucoside from Jasminum mesnyi, remains a largely understudied natural product. While its discovery has been noted, there is a significant lack of detailed scientific literature regarding its isolation, characterization, and biological activity. The information presented in this guide, based on related compounds and general methodologies, is intended to provide a foundational framework for researchers. Future studies should focus on the following:
-
Re-isolation and Characterization: A systematic study to re-isolate this compound from J. mesnyi and fully characterize its physicochemical properties is warranted.
-
Development of Standardized Protocols: The development and publication of detailed, reproducible protocols for the extraction and purification of this compound are crucial for advancing research.
-
Quantitative Bioactivity Studies: In-depth in vitro and in vivo studies are necessary to determine the biological activities of pure this compound and to quantify its potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be essential for understanding its therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new therapeutic agents.
References
Jasmoside: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Jasmoside" presents a degree of ambiguity within scientific literature, as it can refer to a variety of structurally distinct compounds. This guide will focus on a prominent class of molecules frequently associated with this name: the secoiridoid glucosides, particularly those isolated from the genera Jasminum and Gardenia. Due to the extensive research on compounds from Gardenia jasminoides, this guide will primarily detail the chemical structure, properties, and biological activities of Jasminosides derived from this plant, with a particular focus on the well-studied compound, geniposide (B1671433), which is a closely related iridoid glycoside often studied alongside Jasminosides.
Chemical Structure and Properties
Jasminosides are a class of iridoid glycosides characterized by a core cyclopentanopyran skeleton. The structural diversity within this family arises from variations in substituents on this core and the nature of the glycosidic linkages. The chemical properties of these compounds are influenced by their molecular weight, the presence of functional groups, and their stereochemistry.
Physicochemical Properties of Selected Iridoid Glycosides from Gardenia jasminoides
| Property | Geniposide | Gardenoside |
| Molecular Formula | C₁₇H₂₄O₁₀ | C₁₇H₂₄O₁₁ |
| Molecular Weight | 388.37 g/mol | 404.37 g/mol |
| IUPAC Name | methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(β-D-glucopyranosyloxy)-6-hydroxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
| Appearance | White powder | - |
| Solubility | Soluble in water and ethanol | - |
Biological Activities and Signaling Pathways
Jasminosides and related iridoid glycosides from Gardenia jasminoides have been reported to possess a wide range of biological activities, making them promising candidates for drug development. These activities include antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.
Antioxidant Activity
The antioxidant properties of Jasminosides are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory potential of these compounds. They can modulate inflammatory pathways, though the precise mechanisms for each specific Jasminoside are still under investigation.
Neuroprotective Effects
Neuroprotection is a significant area of research for these compounds. Geniposide, for instance, has been shown to protect neurons from injury and apoptosis. The proposed mechanisms involve the regulation of apoptotic and energy metabolism signaling pathways.
Anticancer Activity
Extracts from Jasminum species containing Jasminosides have shown the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
Signaling Pathways
Apoptosis Regulation by Geniposide in Myocardial Injury
Geniposide has been shown to ameliorate myocardial injury by modulating apoptotic and energy metabolism pathways.[2][3] In response to cellular stress, geniposide can influence the p38 MAPK pathway, leading to a downstream regulation of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[2] This modulation helps to prevent cardiomyocyte apoptosis.
Caption: Geniposide-mediated modulation of the p38 MAPK apoptotic pathway.
Energy Metabolism Regulation by Geniposide
In addition to apoptosis, geniposide can also influence cellular energy metabolism through the AMPK/SirT1/FOXO1 signaling pathway. Activation of this pathway can enhance energy production and contribute to cell survival.
Caption: Geniposide's role in the activation of the AMPK/SirT1/FOXO1 energy metabolism pathway.
Experimental Protocols
Isolation of Jasminosides from Gardenia jasminoides Fruit
The following is a generalized protocol for the isolation of Jasminosides and related compounds from the fruit of Gardenia jasminoides, based on commonly employed laboratory techniques.
1. Extraction:
-
Dry and powder the fruit of Gardenia jasminoides.
-
Perform solvent extraction using an ethanol/water mixture (e.g., 51.3% ethanol) at an elevated temperature (e.g., 70.4°C) for a specified duration (e.g., 28.6 minutes).
-
Alternatively, ultrasound-assisted extraction with water at 70°C for 30 minutes can be employed.
-
For a more targeted extraction of geniposide, a matrix solid phase dispersion (MSPD) method can be used with Celite as the dispersing sorbent and 70% methanol (B129727) as the elution solvent.
2. Fractionation:
-
Concentrate the crude extract under vacuum.
-
Suspend the concentrated extract in water and partition successively with solvents of increasing polarity, such as cyclohexane, ethyl acetate (B1210297), and n-butanol. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
3. Purification:
-
Subject the enriched fractions to column chromatography on silica (B1680970) gel or other suitable stationary phases.
-
Elute with a gradient of solvents to separate the individual compounds.
-
For higher purity, preparative high-performance liquid chromatography (prep-HPLC) or high-speed countercurrent chromatography (HSCCC) can be utilized.
Caption: A generalized workflow for the isolation of Jasminosides.
Characterization of Isolated Compounds
The purified compounds are typically characterized using a combination of spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compounds.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure and stereochemistry.
Antioxidant Activity Assessment (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of natural compounds.
1. Preparation of Reagents:
-
Prepare a stock solution of the isolated Jasminoside in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of DPPH in the same solvent to a specific concentration (e.g., 0.1 mM).
2. Assay Procedure:
-
Add various concentrations of the Jasminoside solution to the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
3. Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
4. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the Jasminoside.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined to quantify the antioxidant potency.
Conclusion
The Jasminosides and related compounds from Gardenia jasminoides represent a promising class of natural products with a diverse range of biological activities. Their potential as therapeutic agents, particularly in the areas of neuroprotection, anti-inflammation, and cancer treatment, warrants further investigation. This guide provides a foundational understanding of their chemical characteristics, biological effects, and the experimental methodologies used to study them. Continued research is necessary to fully elucidate the mechanisms of action of individual Jasminosides and to translate these findings into clinical applications.
References
The Jasmoside Biosynthesis Pathway in Jasminum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the jasmoside biosynthesis pathway in the genus Jasminum, with a particular focus on the commercially significant species Jasminum sambac. Jasmonates, including jasmonic acid (JA) and its volatile ester methyl jasmonate (MeJA), are crucial phytohormones that not only play a pivotal role in plant defense and development but are also key components of the characteristic fragrance of jasmine flowers.[1][2][3] Understanding the intricacies of this pathway is essential for applications ranging from the enhancement of floral scents to the development of novel therapeutic agents.
The Core Biosynthesis Pathway: An Overview
The biosynthesis of jasmonates in Jasminum, as in other plants, follows the octadecanoid pathway, a well-characterized metabolic route that begins in the chloroplasts and concludes in the peroxisomes.[3][4] The primary precursor for this pathway is α-linolenic acid, an 18-carbon polyunsaturated fatty acid released from chloroplast membranes.[3][4]
The key enzymatic steps of the pathway are as follows:
-
Lipoxygenase (LOX): The pathway is initiated by the oxygenation of α-linolenic acid by 13-lipoxygenase (13-LOX), which forms (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[3][4]
-
Allene (B1206475) Oxide Synthase (AOS): The 13-HPOT is then rapidly converted to an unstable allene oxide by allene oxide synthase (AOS).[1][5]
-
Allene Oxide Cyclase (AOC): Allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form cis-(+)-12-oxophytodienoic acid (OPDA).[1][5] This step establishes the characteristic cyclopentanone (B42830) ring structure of jasmonates.[6]
-
OPDA Reductase (OPR): OPDA is then transported into the peroxisome and reduced by 12-oxophytodienoic acid reductase (OPR3).[3][5]
-
β-Oxidation: The final steps involve a series of three β-oxidations, catalyzed by enzymes including OPC-8:0 CoA ligase (OPCL), acyl-CoA oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid.[5]
-
Isomerization and Modification: This iso-jasmonic acid can then isomerize to the more stable (-)-jasmonic acid.[4] Jasmonic acid can be further metabolized into various derivatives, including the fragrant methyl jasmonate (MeJA) through the action of JA methyl transferase (JMT).[5] It can also be conjugated to amino acids, such as isoleucine, to form the bioactive jasmonoyl-isoleucine (JA-Ile).[1]
Genomic studies of Jasminum sambac have revealed that several key genes involved in this pathway, such as AOS, AOC, OPR, and KAT, have undergone duplication.[1][4][5] This gene duplication is a contributing factor to the high concentrations of jasmonates found in jasmine flowers.[7]
Quantitative Data on Jasmonate Biosynthesis in Jasminum sambac
The following tables summarize quantitative data on the levels of key jasmonate compounds and the expression of biosynthesis-related genes in Jasminum sambac.
Table 1: Endogenous Jasmonate-Related Compound Content in Jasminum sambac Flowers and Wounded Leaves
| Compound | Flower Bud (ng/g) | Full-Bloom Flower (ng/g) | Wounded Leaf (20 min) (ng/g) | Wounded Leaf (2h) (ng/g) | Wounded Leaf (8h) (ng/g) |
| Jasmonic Acid (JA) | ~3500 | ~4187 | ~2500 | ~3000 | ~1500 |
| Jasmonoyl-isoleucine (JA-Ile) | ~30 | ~38 | ~250 | ~200 | ~50 |
| Methyl Jasmonate (MeJA) | Higher than FB | Lower than FB | Not Reported | Not Reported | Not Reported |
| 12-oxophytodienoic acid (OPDA) | Not Reported | Not Reported | ~200 | ~300 | ~1200 |
Data extracted and synthesized from Chen et al., 2023 and Xu et al., 2023.[1][8] Note that MeJA content was reported as higher in flower buds (FBs) than in full-bloom flowers (FFs), but specific ng/g values were not provided in the primary source.
Table 2: Gene Expression Levels (FPKM) of Key Jasmonate Biosynthesis Enzymes in Different Tissues of Jasminum sambac
| Gene | Bud | Flower | Petal |
| AOC | ~1400 | ~275 | Not Reported |
| ACX | ~462 | Not Reported | ~480 |
| KAT | ~1525 | Not Reported | ~657 |
| JMT | ~5 | ~38 | ~44 |
| MJE | Not Reported | ~4112 | ~536 |
Data represents Fragments Per Kilobase of transcript per Million mapped reads (FPKM) and is extracted from Xu et al., 2023.[8] MJE (methyl jasmonate esterase) is involved in the conversion of MeJA back to JA.
Experimental Protocols
Quantification of Endogenous Jasmonates by LC-MS/MS
This protocol is adapted from the methodology described in the genomic study of Jasminum sambac by Chen et al., 2023.[1]
1. Sample Preparation and Extraction:
- Harvest approximately 100 mg of fresh plant tissue (e.g., flower buds, full-bloom flowers, leaves) and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
- To the powdered sample, add internal standards (e.g., 10 µg/ml d5-JA).
- Add 1.5 ml of extraction buffer (isopropanol:formic acid = 99.5:0.5, v/v) and vortex to resuspend the sample.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and dry it in a vacuum centrifugal concentrator.
- Resuspend the dried extract in 1 ml of methanol (B129727) solvent (85:15, v/v).
2. Solid-Phase Extraction (SPE) Purification:
- Use a C18 SPE cartridge (e.g., 100 mg, 1 ml Sep-Pak C18).
- Load the resuspended sample onto the conditioned and equilibrated C18 cartridge.
- Wash the cartridge to remove interfering compounds.
- Elute the jasmonates from the cartridge. Collect a total of 1.5 ml of eluent for each sample.
- Dry the eluents completely in a vacuum centrifugal concentrator.
- Resuspend the final dried extract in 100 µl of methanol solvent (60:40, v/v) for LC-MS analysis.
3. LC-MS/MS Analysis:
- LC System: Acquity UPLC I-Class (Waters Technology) or equivalent.
- Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) (Waters Technology).
- Injection Volume: 10 µl.
- Flow Rate: 200 µl/min.
- Mobile Phase A: 0.1% formic acid in acetonitrile.
- Mobile Phase B: 0.1% formic acid in water.
- Gradient: Start with 50% mobile phase A and 50% mobile phase B, followed by a 10-minute linear gradient to 100% mobile phase A.
- MS System: 4500 QTRAP triple quadrupole mass spectrometer (AB Sciex) or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.
- Ion Source Temperature: 500°C.
- Ionspray Voltage: +5500 V (positive mode), -4500 V (negative mode).
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for each jasmonate compound and internal standard should be optimized for the specific instrument.
Visualizations
This compound Biosynthesis Pathway
Experimental Workflow for Jasmonate Quantification
References
- 1. The Jasmine (Jasminum sambac) Genome Provides Insight into the Biosynthesis of Flower Fragrances and Jasmonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic Analysis of Flower Blooming in Jasminum sambac through De Novo RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Occurrence of Jasmoside in Plant Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of Jasmoside, a secoiridoid glucoside, in plant species. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical properties and potential applications of this compound. This document details the known plant sources of this compound, quantitative data where available, and detailed experimental protocols for its extraction and characterization. Furthermore, it visualizes the biosynthetic context of this compound and the methodologies for its study.
Introduction to this compound
This compound is a naturally occurring secoiridoid glucoside that has been identified in the plant kingdom. Secoiridoid glucosides are a class of monoterpenoids characterized by a cleaved cyclopenta[c]pyran ring system, and they are known for their diverse biological activities. While the name "this compound" bears resemblance to "jasmonates" (a class of plant hormones), it is crucial to distinguish between them. This compound is a secoiridoid glucoside, whereas jasmonates, such as jasmonic acid, are lipid-derived signaling molecules with a different chemical structure and biological function.[1][2] The primary interest in this compound and other secoiridoid glucosides lies in their potential as bioactive compounds with pharmacological properties.
Natural Occurrence of this compound
Plant Species Distribution
To date, the primary documented natural source of this compound is the plant species Jasminum mesnyi Hance, a member of the Oleaceae family.[3][4] It is commonly known as primrose jasmine or Japanese jasmine. The Oleaceae family is well-known for producing a variety of secoiridoid glucosides.[5]
Tissue-Specific Distribution
This compound has been isolated from the leaves of Jasminum mesnyi. Information regarding its presence in other plant tissues, such as flowers, stems, or roots, is not extensively documented in currently available literature. Further research is required to fully understand the tissue-specific accumulation of this compound.
Quantitative Data
Currently, there is a notable lack of published quantitative data specifying the concentration of this compound in Jasminum mesnyi or any other plant species. While methods for the quantification of related compounds like jasmonic acid are well-established, specific assays for this compound have not been widely reported. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), would be necessary to determine the precise quantities of this compound in various plant materials.
The following table is a template that can be populated as quantitative data becomes available through future research.
| Plant Species | Plant Tissue | Compound | Concentration (e.g., mg/g dry weight) | Method of Analysis | Reference |
| Jasminum mesnyi | Leaves | This compound | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and structural elucidation of this compound from plant material, based on general procedures for secoiridoid glucosides.
Extraction and Isolation of this compound
The isolation of this compound from plant tissue involves a multi-step process of extraction and chromatographic purification.
4.1.1. Materials and Reagents
-
Dried and powdered leaves of Jasminum mesnyi
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Distilled Water
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
4.1.2. Extraction Procedure
-
Air-dry the fresh leaves of Jasminum mesnyi in the shade and then pulverize them into a coarse powder.
-
Macerate the powdered plant material with methanol or 80% ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with n-hexane to remove non-polar compounds like chlorophyll (B73375) and lipids.
-
Further partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity. This compound, being a glycoside, is expected to remain in the aqueous or methanolic/ethanolic fraction.
4.1.3. Isolation by Chromatography
-
Subject the appropriate fraction (typically the methanolic or aqueous fraction after defatting) to column chromatography on a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, using a solvent system of chloroform-methanol or ethyl acetate-methanol-water.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC). Visualize the spots under UV light and by spraying with a vanillin-sulfuric acid reagent followed by heating. Secoiridoid glucosides often give a characteristic color reaction.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Perform further purification of the enriched fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove phenolic and other impurities.
-
If necessary, repeat silica gel column chromatography or employ preparative HPLC for the final purification of this compound.
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: A generalized workflow for the extraction and isolation of this compound.
Structural Elucidation
The structure of the isolated this compound can be determined using a combination of spectroscopic techniques.
4.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete structure of this compound, including the stereochemistry. These analyses provide information on the proton and carbon framework of the molecule and the connectivity between them.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated double bonds, within the molecule.
Biosynthesis of this compound
This compound belongs to the oleoside-type of secoiridoid glucosides, which are characteristic of the Oleaceae family. The biosynthesis of these compounds is a complex process that originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the precursors for terpenoid synthesis.
The general biosynthetic pathway leading to secoiridoid glucosides in the Oleaceae involves several key steps:
-
Formation of Geraniol: The biosynthesis starts with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), which is then converted to geraniol.
-
Iridoid Skeleton Formation: Geraniol undergoes a series of oxidation and cyclization reactions to form the iridoid skeleton. A key intermediate in this part of the pathway is deoxyloganic acid.
-
Formation of Secoiridoids: The iridoid ring is cleaved to form the secoiridoid structure.
-
Glycosylation and other modifications: The secoiridoid aglycone is then glycosylated, typically with a glucose molecule, and may undergo further modifications such as hydroxylation, methylation, or esterification to yield the diverse array of secoiridoid glucosides found in nature, including this compound.
The following diagram provides a simplified overview of the biosynthetic pathway leading to oleoside-type secoiridoid glucosides.
Caption: A simplified biosynthetic pathway for oleoside-type secoiridoid glucosides.
Conclusion
This compound is a secoiridoid glucoside found in the leaves of Jasminum mesnyi. While its chemical class is well-established, there is a significant opportunity for further research into its natural occurrence, quantification in various plant tissues, and biological activities. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and characterize this compound, which will be essential for exploring its potential applications in pharmacology and drug development. The elucidation of its complete biosynthetic pathway and the development of robust quantitative methods will be critical next steps in advancing our understanding of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Jasminoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Jasminoside, a secoiridoid glycoside isolated from Jasminum species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of drug discovery and development. This document summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and provides a visual representation of the analytical workflow.
Spectroscopic Data of Jasminoside
The structural elucidation of Jasminoside relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation data.
Nuclear Magnetic Resonance (NMR) Data
The following data was obtained for Jasminoside isolated from the leaves and stems of Jasminum amplexicaule.
Table 1: ¹H NMR Spectroscopic Data for Jasminoside (in CD₃OD)
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 5.89 | d | 1.2 |
| 3 | 7.49 | s | |
| 5 | 4.04 | m | |
| 6a | 2.18 | m | |
| 6b | 1.84 | m | |
| 7 | 5.75 | s | |
| 8 | 4.60 | d | 7.8 |
| 9 | 2.92 | dd | 8.8, 2.0 |
| 10a | 4.38 | dd | 11.7, 2.0 |
| 10b | 4.22 | dd | 11.7, 6.1 |
| 11 (COOCH₃) | 3.68 | s | |
| 1' (Glc) | 4.67 | d | 7.8 |
| 2' (Glc) | 3.20 | m | |
| 3' (Glc) | 3.38 | m | |
| 4' (Glc) | 3.28 | m | |
| 5' (Glc) | 3.35 | m | |
| 6'a (Glc) | 3.86 | dd | 12.0, 2.2 |
| 6'b (Glc) | 3.67 | m | |
| Cinnamate-α | 6.42 | d | 16.0 |
| Cinnamate-β | 7.65 | d | 16.0 |
| Cinnamate-Ar | 7.30-7.55 | m |
Table 2: ¹³C NMR Spectroscopic Data for Jasminoside (in CD₃OD)
| Position | Chemical Shift (δ) in ppm |
| 1 | 94.5 |
| 3 | 152.8 |
| 4 | 110.2 |
| 5 | 31.8 |
| 6 | 41.5 |
| 7 | 129.5 |
| 8 | 131.2 |
| 9 | 47.2 |
| 10 | 65.1 |
| 11 (COOCH₃) | 168.5 |
| OCH₃ | 51.8 |
| 1' (Glc) | 100.1 |
| 2' (Glc) | 74.6 |
| 3' (Glc) | 77.9 |
| 4' (Glc) | 71.5 |
| 5' (Glc) | 78.1 |
| 6' (Glc) | 62.7 |
| Cinnamate-C=O | 167.8 |
| Cinnamate-α | 119.2 |
| Cinnamate-β | 146.3 |
| Cinnamate-Ar-1 | 135.5 |
| Cinnamate-Ar-2,6 | 129.8 |
| Cinnamate-Ar-3,5 | 130.9 |
| Cinnamate-Ar-4 | 131.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of Jasminoside.
Table 3: Mass Spectrometry Data for Jasminoside
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion Type |
| ESI-MS (Positive) | 573.1740 | C₂₇H₃₂O₁₃Na | [M+Na]⁺ |
Experimental Protocols
The following sections detail the methodologies used for the isolation and spectroscopic analysis of Jasminoside.
Isolation of Jasminoside
The leaves and stems of Jasminum amplexicaule were extracted with methanol (B129727) (MeOH). The resulting crude extract was then subjected to a series of chromatographic separations. An initial fractionation was performed using a Diaion HP-20 column, followed by further purification using silica (B1680970) gel column chromatography. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Jasminoside.
NMR Spectroscopy
NMR spectra were recorded on a Bruker AMX-500 spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0). Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the complete structure and assign all proton and carbon signals.
Mass Spectrometry
High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using Electrospray Ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and infused into the mass spectrometer. The data analysis provided the exact mass of the sodium adduct of the molecular ion ([M+Na]⁺), which was used to confirm the molecular formula of Jasminoside.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Jasminoside.
The Unseen Arsenal: A Technical Guide to the Role of Jasmonates in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, though seemingly passive, engage in sophisticated chemical warfare to defend against a barrage of threats, from chewing insects to pathogenic microbes. Central to this defense is a class of lipid-derived phytohormones known as jasmonates . This technical guide provides an in-depth exploration of the pivotal role of jasmonates, a group of compounds including jasmonic acid (JA), its volatile methyl ester (MeJA), and the bioactive conjugate JA-isoleucine (JA-Ile), in orchestrating plant defense responses. While the term "Jasmoside" was initially queried, the vast body of scientific literature points to "jasmonates" as the key signaling molecules in this pathway. This guide will delve into the molecular intricacies of jasmonate biosynthesis and signaling, present quantitative data on their induction, detail experimental methodologies, and visualize the complex signaling networks that govern plant immunity. A thorough understanding of these mechanisms is not only crucial for advancing crop protection strategies but also holds potential for the discovery and development of novel therapeutic agents inspired by nature's own defense compounds.
Jasmonate Biosynthesis: The Octadecanoid Pathway
The production of jasmonates is initiated in response to biotic and abiotic stresses and follows a well-defined enzymatic cascade known as the octadecanoid pathway. This process begins in the chloroplasts and concludes in the peroxisomes.
-
Chloroplast Events : The pathway starts with the release of α-linolenic acid from chloroplast membranes. The enzyme 13-lipoxygenase (LOX) then oxygenates α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) convert 13-HPOT into 12-oxophytodienoic acid (OPDA), the first cyclic intermediate in the pathway[1][2].
-
Peroxisomal Events : OPDA is then transported to the peroxisome where it is reduced by OPDA reductase 3 (OPR3). Following this, a series of β-oxidation steps shorten the carboxylic acid side chain to produce jasmonic acid[2][3].
The Core Jasmonate Signaling Pathway
The perception of the jasmonate signal and the subsequent activation of defense gene expression are mediated by a core signaling module involving three key protein families: the F-box protein CORONATINE INSENSITIVE 1 (COI1), the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors.
In the absence of a threat, JAZ proteins bind to and repress the activity of various transcription factors, including MYC2, thereby preventing the expression of jasmonate-responsive genes[4][5][6]. Upon herbivore attack or pathogen infection, the levels of the bioactive jasmonate, JA-Ile, rise. JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and the JAZ proteins[3][7]. This interaction leads to the ubiquitination and subsequent degradation of the JAZ repressors by the 26S proteasome. The degradation of JAZ proteins liberates the transcription factors, such as MYC2, allowing them to activate the expression of a wide array of defense-related genes[3][6][8].
Diagram: Core Jasmonate Signaling Pathway
Caption: Core components of the jasmonate signaling pathway.
Quantitative Data on Jasmonate-Mediated Defense Responses
The induction of the jasmonate pathway leads to significant changes in the plant's transcriptome, proteome, and metabolome. These changes are aimed at deterring herbivores and inhibiting pathogen growth.
Table 1: Jasmonate-Induced Gene Expression Changes in Arabidopsis thaliana
| Gene | Function | Fold Change (MeJA treatment) | Reference |
| PDF1.2 | Plant Defensin | >100 | [6] |
| VSP2 | Vegetative Storage Protein | >50 | [3] |
| LOX2 | Lipoxygenase (JA Biosynthesis) | ~20 | [8] |
| MYC2 | Transcription Factor | ~5-10 | [8] |
| JAZ7 | JAZ Repressor | ~15 | [8] |
Table 2: Accumulation of Defense Metabolites Induced by Jasmonates
| Plant Species | Metabolite | Induction Level | Elicitor | Reference |
| Nicotiana attenuata | Nicotine | 2-4 fold increase | Herbivory | [9] |
| Zea mays | Volatile Terpenoids | >10 fold increase | MeJA | [10] |
| Arabidopsis thaliana | Glucosinolates | 1.5-3 fold increase | JA | [11] |
| Solanum lycopersicum | Proteinase Inhibitors | Significant accumulation | Herbivory | [3] |
Crosstalk with Other Hormone Signaling Pathways
The jasmonate signaling pathway does not operate in isolation. It engages in complex crosstalk with other phytohormone signaling pathways to fine-tune the plant's response to specific threats. This intricate network allows the plant to prioritize defense or growth depending on the environmental cues.
-
Synergistic Interactions : Jasmonate signaling often acts synergistically with the ethylene (ET) pathway to regulate defense against necrotrophic pathogens and herbivorous insects[4][7][10].
-
Antagonistic Interactions : A classic antagonistic relationship exists between the jasmonate and salicylic acid (SA) pathways. SA is primarily involved in defense against biotrophic pathogens, and high levels of SA can suppress the JA signaling pathway, and vice versa[4][5][10]. This antagonism is thought to allow the plant to mount a more specialized and effective defense response. The interaction with gibberellin (GA) is also often antagonistic, representing a trade-off between defense and growth, where JA signaling can inhibit growth by interfering with GA-mediated processes[12].
Diagram: Crosstalk between Jasmonate and Other Hormone Pathways
Caption: Interplay of jasmonate with other key hormone pathways.
Experimental Protocols
Protocol 1: Quantification of Jasmonates by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general method for the extraction and quantification of jasmonates from plant tissue.
-
Sample Preparation :
-
Harvest 100-200 mg of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of extraction solvent (e.g., 80% methanol (B129727), 1% acetic acid) containing internal standards (e.g., dihydro-JA).
-
Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the jasmonates with methanol or acetonitrile (B52724).
-
Dry the eluate under a stream of nitrogen gas and resuspend in a small volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis :
-
Inject the resuspended sample into an LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify jasmonates using a mass spectrometer in multiple reaction monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for each jasmonate derivative.
-
Protocol 2: Herbivore Bioassay
This protocol describes a standard choice or no-choice bioassay to assess plant resistance to insect herbivores.
-
Plant Growth : Grow plants under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
Insect Rearing : Rear the chosen insect herbivore (e.g., Spodoptera littoralis) on an artificial diet or a susceptible host plant.
-
Experimental Setup :
-
For a no-choice assay, place one or more larvae on a single plant or detached leaf and enclose it in a ventilated container.
-
For a choice assay, place larvae in the center of an arena with leaves from different plant genotypes (e.g., wild-type vs. jasmonate-deficient mutant) arranged equidistantly.
-
-
Data Collection : After a set period (e.g., 24-72 hours), measure the amount of leaf area consumed by the larvae. This can be done using image analysis software. Larval weight gain can also be measured as an indicator of performance.
-
Statistical Analysis : Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the feeding damage or larval growth between different plant genotypes.
Diagram: Experimental Workflow for Herbivore Bioassay
Caption: A typical workflow for conducting a herbivore bioassay.
Conclusion and Future Perspectives
The jasmonate signaling pathway is a cornerstone of plant immunity, providing a rapid and robust defense mechanism against a wide range of herbivores and necrotrophic pathogens. The core COI1-JAZ-MYC2 module offers a clear framework for understanding the switch from a repressed to an active defense state. The intricate crosstalk with other hormonal pathways highlights the complexity and adaptability of plant defense responses, allowing for a tailored defense that balances the critical trade-off between growth and survival.
For researchers and scientists, future work will likely focus on elucidating the specific roles of the diverse array of JAZ proteins and downstream transcription factors in fine-tuning defense responses. For professionals in drug development, the secondary metabolites produced as a result of jasmonate signaling represent a rich source of potential lead compounds for new pharmaceuticals. A deeper understanding of this plant defense system will undoubtedly pave the way for innovative applications in both agriculture and medicine.
References
- 1. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madsg.com [madsg.com]
- 3. mdpi.com [mdpi.com]
- 4. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The essential role of jasmonic acid in plant-herbivore interactions--using the wild tobacco Nicotiana attenuata as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disarming the jasmonate-dependent plant defense makes nonhost Arabidopsis plants accessible to the American serpentine leafminer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant hormone jasmonate prioritizes defense over growth by interfering with gibberellin signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Jasmoside: A Secoiridoid Glucoside with Potential Therapeutic Applications
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Jasmoside, a naturally occurring secoiridoid glucoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. Isolated from plants of the Jasminum genus, notably Jasminum mesnyi, this complex molecule possesses a unique chemical architecture that underpins its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its classification as a secoiridoid glucoside, its biosynthesis, detailed experimental protocols for its study, and a summary of its known biological activities, with a focus on its anticancer properties.
Chemical Classification and Structure
This compound belongs to the broad class of iridoids, which are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. More specifically, it is classified as a secoiridoid glucoside, meaning the cyclopentane (B165970) ring of the iridoid structure has been cleaved. The structure of this compound is further characterized by the presence of one or more glucose units attached via a glycosidic bond.
While the complete de novo chemical synthesis of this compound is complex, its structural elucidation has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The precise stereochemistry and connectivity of the atoms in this compound have been determined through detailed analysis of 1H and 13C NMR data, including 2D NMR experiments such as COSY, HSQC, and HMBC.
Biosynthesis of Secoiridoid Glucosides
The biosynthesis of secoiridoid glucosides is a complex enzymatic process originating from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form geranyl pyrophosphate (GPP), a key intermediate in monoterpene synthesis.
The formation of the iridoid skeleton from GPP involves a series of cyclization and oxidation reactions catalyzed by specific enzymes. A critical step is the cleavage of the cyclopentane ring to form the characteristic secoiridoid backbone. Subsequently, glycosylation, typically with glucose, occurs to yield the final secoiridoid glucoside. The biosynthetic pathway leading specifically to this compound is believed to follow this general scheme, although the precise enzymatic steps and intermediates are still under investigation.
DOT script for Secoiridoid Glucoside Biosynthesis Pathway
Figure 1: Generalized biosynthetic pathway of secoiridoid glucosides like this compound.
Experimental Protocols
Isolation and Purification of this compound from Jasminum mesnyi
A standardized protocol for the isolation and purification of this compound is crucial for obtaining a high-purity compound for biological and chemical studies. While specific details may vary, a general workflow is outlined below.
DOT script for this compound Isolation Workflow
Figure 2: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Jasminum mesnyi are subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to concentrate in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or a reversed-phase C18 stationary phase, eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The definitive structure of isolated this compound is confirmed using a suite of spectroscopic methods:
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight and elemental composition of the molecule.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Biological Activities of this compound
Research into the biological activities of this compound is ongoing, with a primary focus on its potential as an anticancer agent.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against several human cancer cell lines. The available quantitative data is summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HepG-2 | Liver Cancer | 66.47 |
| MCF-7 | Breast Cancer | 41.32 |
| THP-1 | Leukemia | 27.59 |
Table 1: In Vitro Anticancer Activity of this compound
These findings suggest that this compound exhibits a dose-dependent inhibitory effect on the proliferation of these cancer cells. Further research is warranted to elucidate the underlying molecular mechanisms of its anticancer action. A potential signaling pathway that could be investigated is the jasmonate signaling pathway, which is known to be involved in plant defense and has been shown to have effects on animal cells.
DOT script for a Putative this compound Signaling Pathway in Cancer Cells
Figure 3: A hypothetical signaling pathway for the anticancer effects of this compound.
Other Potential Activities
Given the broad spectrum of biological activities reported for other secoiridoid glucosides, it is plausible that this compound may also possess anti-inflammatory, antimicrobial, and antioxidant properties. However, to date, there is a lack of specific quantitative data (e.g., IC₅₀ or MIC values) to support these potential activities for this compound. Further investigations are necessary to explore these possibilities.
Conclusion and Future Directions
This compound, a secoiridoid glucoside from Jasminum mesnyi, represents a promising natural product with demonstrated in vitro anticancer activity. This technical guide has provided a foundational understanding of its chemical nature, biosynthesis, and methods for its study. The presented quantitative data on its cytotoxicity underscores the need for further research to fully characterize its therapeutic potential.
Future research should focus on:
-
Elucidation of the specific biosynthetic pathway of this compound in Jasminum mesnyi.
-
Development of more efficient and scalable isolation and purification protocols.
-
Comprehensive investigation into its mechanism of action in cancer cells, including the identification of its molecular targets and signaling pathways.
-
In vivo studies to evaluate its efficacy and safety in animal models of cancer.
-
Screening for other potential biological activities , such as anti-inflammatory, antimicrobial, and antioxidant effects, with determination of corresponding quantitative parameters.
The continued exploration of this compound holds the potential to yield a novel lead compound for the development of new therapeutic agents.
The Enigmatic Jasmoside: A Technical Guide on a Promising Secoiridoid from Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, various species of the genus Jasminum have been integral to traditional medicine systems worldwide, valued for their therapeutic properties ranging from anti-inflammatory to potential anticancer effects. Modern phytochemical investigations have identified a class of compounds known as secoiridoid glycosides as significant bioactive constituents within these plants. Among these, Jasmoside has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its related compounds, with a focus on their role in traditional medicine and their potential for modern drug discovery. Due to the nascent stage of research specifically focused on this compound, this guide also incorporates data from the broader context of Jasminum extracts and related secoiridoid glycosides to provide a foundational understanding for future research.
Pharmacological Activities of Jasminum Species and Secoiridoid Glycosides
Extracts from various Jasminum species have demonstrated a range of biological activities in vitro and in vivo. These activities are often attributed to the complex mixture of phytochemicals present, including secoiridoid glycosides like this compound. The following tables summarize the quantitative data available for the bioactivity of Jasminum extracts. It is important to note the absence of specific data for isolated this compound, highlighting a significant gap in the current literature.
Table 1: Anti-inflammatory Activity of Jasminum Extracts
| Plant Species | Extract Type | Assay | Result (IC50/Inhibition) | Reference |
| Jasminum officinale | Leaf Extract | Anti-inflammatory | IC50: 66.00 ± 1.84 µg/mL | [1] |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | Histamine Release Assay | IC50: 67.2 µg/mL | [2] |
Table 2: Cytotoxic Activity of Jasminum Extracts against Cancer Cell Lines
| Plant Species | Extract Type | Cell Line | Result (IC50) | Reference |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | MCF-7 (Breast Cancer) | 24.81 µg/mL | [2] |
| Jasminum multiflorum | Hydromethanolic Leaf Extract | HCT 116 (Colorectal Cancer) | 11.38 µg/mL | [2] |
Table 3: Antimicrobial Activity of Jasminum Extracts
| Plant Species | Extract Type | Microorganism | Result (MIC/Zone of Inhibition) | Reference |
| Jasminum azoricum | Acetone Leaf Extract | Staphylococcus aureus | 30 mm inhibition zone at 30 mg/mL | [3] |
| Jasminum syringifolium | Methanolic Leaf Extract | Shigella flexneri | 22.67 mm inhibition zone | [3] |
| Jasminum brevilobum | Jatamansone from Leaves | Staphylococcus aureus | MIC: 0.05 µg/mL | [3] |
| Jasminum brevilobum | Jatamansone from Leaves | Escherichia coli | MIC: 0.07 µg/mL | [3] |
Experimental Protocols
Detailed, reproducible experimental protocols are crucial for advancing research. The following sections provide generalized methodologies for the extraction and bioactivity assessment of secoiridoid glycosides from Jasminum species, based on common practices in phytochemistry and pharmacology.
Protocol 1: General Method for Extraction and Isolation of Secoiridoid Glycosides
This protocol outlines a typical procedure for the extraction and isolation of secoiridoid glycosides from Jasminum plant material.
Caption: General workflow for the extraction and isolation of this compound.
Methodology Details:
-
Plant Material Preparation: Fresh or air-dried leaves of the Jasminum species are ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature or with heating (e.g., using a Soxhlet apparatus).
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Secoiridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20. A gradient elution system, for example, with increasing proportions of methanol in chloroform, is used to separate the individual compounds.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain pure this compound and its derivatives.
-
Structural Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Production Assay
This protocol describes a common method to evaluate the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the in vitro nitric oxide production assay.
Methodology Details:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or its derivatives) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, the broader class of jasmonates (to which this compound is structurally related as a plant-derived cyclopentanone (B42830) derivative) is known to play a crucial role in plant defense and development through a well-characterized signaling cascade. It is important to emphasize that the following pathway for jasmonic acid (JA) and its bioactive form, jasmonoyl-isoleucine (JA-Ile), may not be directly applicable to this compound, and further research is required to determine the mechanism of action of this compound.
Caption: Simplified Jasmonate signaling pathway in plants.
Conclusion and Future Directions
This compound, a secoiridoid glucoside from Jasminum species, represents a promising yet understudied natural product. While traditional use and preliminary studies on Jasminum extracts suggest significant therapeutic potential, a dedicated research focus on isolated this compound and its derivatives is critically needed. Future investigations should prioritize:
-
Isolation and Characterization: Development of optimized and scalable protocols for the isolation of this compound and its derivatives from various Jasminum species.
-
Quantitative Bioactivity Studies: Systematic evaluation of the anti-inflammatory, anticancer, and other pharmacological activities of purified this compound and its derivatives to establish clear structure-activity relationships.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
Synthesis of Derivatives: Chemical synthesis of this compound derivatives to explore and enhance their therapeutic properties.
A deeper understanding of the pharmacology of this compound will be instrumental in validating its traditional uses and paving the way for its development as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Jasmoside Extraction from Jasminum mesnyi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasminum mesnyi, commonly known as primrose jasmine or Japanese jasmine, is a flowering plant belonging to the Oleaceae family.[1] It is a source of various bioactive phytochemicals, including the secoiridoid glucoside, jasmoside.[2][3] Secoiridoid glucosides are a class of monoterpenoids known for a wide range of biological activities, making this compound a compound of interest for pharmaceutical research and development. This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Jasminum mesnyi.
Phytochemical Profile of Jasminum mesnyi
The leaves of Jasminum mesnyi are rich in a variety of secondary metabolites.[2][4] Phytochemical screening has revealed the presence of alkaloids, glycosides, terpenoids, steroids, flavonoids, and tannins.[2][4] Notably, it contains several secoiridoid glucosides, including this compound, jasminin, and jasmesoside.[2][3] The essential oil of the leaves is also a significant component, with coumarin (B35378) being a major constituent.[3]
Experimental Protocols
The following protocols describe a comprehensive workflow for the extraction and purification of this compound from Jasminum mesnyi leaves. The methodology is based on established techniques for the extraction of iridoid glycosides and jasmonates from plant materials.[5][6][7]
Plant Material Collection and Preparation
-
Collection: Fresh, healthy leaves of Jasminum mesnyi should be collected.
-
Processing: The leaves should be thoroughly washed with distilled water to remove any debris and then air-dried in the shade at room temperature (27-30°C) to prevent the degradation of thermolabile compounds.[8]
-
Grinding: Once completely dry, the leaves are to be ground into a fine powder using a mechanical grinder.
-
Storage: The powdered plant material should be stored in an airtight container at 4°C to preserve its chemical integrity until extraction.[8]
Extraction of Crude this compound
This protocol outlines a solvent-based extraction method to obtain a crude extract enriched with this compound.
-
Maceration:
-
Weigh the powdered leaf material.
-
Suspend the powder in 95% ethanol (B145695) in a flask (e.g., 1:10 solid to solvent ratio).
-
The mixture can be heated to a moderate temperature (e.g., 50°C) for 24 hours to enhance extraction efficiency.[7]
-
Alternatively, perform successive extractions with solvents of increasing polarity, such as petroleum ether, chloroform, and ethanol.[2]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
-
Liquid-Liquid Partitioning for Fractionation
To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning.
-
Suspend the dried crude extract in distilled water.
-
Perform successive extractions in a separatory funnel with solvents of increasing polarity:
-
Hexane (to remove nonpolar compounds like sterols and some terpenoids).[7][8]
-
Ethyl acetate (B1210297) (to extract compounds of intermediate polarity, including some flavonoids and glycosides).[8]
-
n-butanol (this fraction is typically enriched with polar compounds like iridoid glycosides, including this compound).[7]
-
-
Collect each fraction and concentrate them separately using a rotary evaporator. The n-butanol fraction will be the primary source for this compound isolation.
Chromatographic Purification of this compound
Further purification of the n-butanol fraction is necessary to isolate this compound. This involves a series of column chromatography steps.
-
Adsorption Chromatography (Diaion HP-20 or Silica (B1680970) Gel):
-
The concentrated n-butanol fraction is loaded onto a Diaion HP-20 or silica gel column.[7]
-
Elute the column with a gradient of solvents, typically starting with water and gradually increasing the polarity with methanol (B129727) or ethanol (e.g., water, 30% ethanol, 70% ethanol, 95% ethanol).[7]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Pool the fractions identified as containing this compound.
-
Apply the pooled sample to a Sephadex LH-20 column.
-
Elute with a suitable solvent, such as 95% ethanol, to separate compounds based on their molecular size.[7]
-
-
Reversed-Phase Chromatography (RP-18):
Jasmonate-Specific Solid-Phase Extraction (SPE) Protocol
For a more targeted extraction and purification of jasmonates, including this compound, a Solid-Phase Extraction (SPE) method can be employed.[5]
-
Sample Preparation:
-
Flash-freeze 20-100 mg of fresh leaf tissue in liquid nitrogen.[5]
-
Grind the frozen tissue to a fine powder.[5]
-
Add 1 mL of ice-cold extraction solvent (80% methanol or 80% acetonitrile (B52724) with 1% acetic acid).[5]
-
Incubate on a shaker for 30 minutes at 4°C.[5]
-
Centrifuge to pellet the debris and collect the supernatant.[5]
-
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading and Washing:
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.[5]
-
-
Elution and Downstream Processing:
Data Presentation
The following table summarizes quantitative data on the phytochemical content of different solvent fractions from Jasminum mesnyi leaf extract.
| Solvent Fraction | Total Phenolic Content (mg GAE/g of extract) | Predominant Phytochemicals |
| Hexane (HF) | 44.72 ± 2.41 | Glycosides, Sterols, Terpenoids |
| Diethyl Ether (DEF) | 63.20 ± 5.03 | Glycosides, Sterols, Terpenoids, Flavonoids |
| Ethyl Acetate (EAF) | 61.93 ± 1.86 | Flavonoids |
| Methanol (MF) | 53.04 ± 2.29 | Flavonoids, Phenols |
| Parent Ethanolic (PF) | Not specified | Glycosides, Flavonoids, Phenols, Terpenoids |
Data adapted from a 2018 study on the phytochemical analysis of J. mesnyi.[8]
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Jasmonate Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. opensciencepublications.com [opensciencepublications.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 8. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Jasmoside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived phytohormones, are pivotal in regulating plant growth, development, and defense mechanisms. Jasmoside, a glycosidic derivative of jasmonic acid, is of increasing interest in pharmaceutical and agricultural research for its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for understanding its physiological functions and for quality control in related product development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV or mass spectrometry detection.
Jasmonate Signaling Pathway
The canonical jasmonate signaling pathway is initiated by the conversion of jasmonic acid (JA) to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[1] This conjugate then facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, releasing transcription factors such as MYC2.[1] These transcription factors then activate the expression of a wide array of JA-responsive genes, leading to various physiological and defense responses.[1]
Caption: Core components of the JA signaling cascade.
Experimental Protocol: Quantification of this compound
This protocol outlines a general procedure for the extraction and quantification of this compound from plant tissues. Optimization may be required depending on the specific plant matrix.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, water, and acetic acid.
-
Standards: this compound analytical standard. Deuterated internal standards (e.g., ²H₆-JA) are recommended for accurate quantification, especially for LC-MS/MS analysis.[1]
-
Extraction Solvent: 80% Methanol or 80% Acetonitrile with 1% Acetic Acid in ultrapure water.[1]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.[1]
-
SPE Conditioning Solution: 100% Methanol.
-
SPE Equilibration Solution: 1% Acetic Acid in ultrapure water.
-
SPE Wash Solution: 1% Acetic Acid in ultrapure water.[1]
-
SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[1]
Sample Preparation
-
Harvesting and Freezing: Harvest plant tissue (20-100 mg) and immediately freeze in liquid nitrogen to halt metabolic activity.[1]
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing during this process.[1]
-
Extraction:
-
Transfer the frozen powder to a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent.
-
If using, add internal standards to the extraction solvent.[1]
-
Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of 100% Methanol.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of 1% Acetic Acid in ultrapure water. Do not let the cartridge run dry.[1]
-
Loading: Load the supernatant from the extraction step onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of SPE Wash Solution to remove polar impurities.
-
Elution: Elute the jasmonates with 2 mL of SPE Elution Solution.[1]
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
HPLC Method Parameters
The following are starting parameters for method development.
| Parameter | Recommendation |
| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.05% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid or 0.05% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | DAD/UV at 214 nm or Mass Spectrometer (ESI in negative or positive mode, depending on the analyte) |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples. A typical range could be 25-300 µg/mL.[2][3]
-
Calibration Curve: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.[2][3] The linearity of the curve should be evaluated, with a correlation coefficient (R²) of >0.99 being desirable.[2][3]
-
Sample Analysis: Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Method Validation Summary
A robust HPLC method should be validated according to ICH guidelines.[2] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 85-115% (typically 88.5% to 90.7% has been reported for similar compounds) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Data presented are typical values and may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound Quantification.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in plant tissues. Proper sample preparation, including solid-phase extraction, is critical for removing interfering substances and achieving accurate results. Method validation should be performed to ensure the reliability of the data. This application note serves as a comprehensive guide for researchers and scientists working on the analysis of jasmosides and other related phytohormones.
References
Application Notes and Protocols for the Purification of Jasmoside using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmoside, a secoiridoid glucoside, is a natural product of significant interest due to its potential biological activities. Found in various plant species, including Jasminum sp., the isolation and purification of this compound are crucial for detailed pharmacological studies and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the purification of such natural products.[1][2] This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for the separation of secoiridoid glucosides.
Overview of the Purification Strategy
The purification of this compound from a crude plant extract typically involves a multi-step process to remove pigments, lipids, and other secondary metabolites. A general workflow includes initial extraction, followed by one or more column chromatography steps. The choice of stationary and mobile phases is critical for achieving high purity.[1][2]
Data Presentation
The following tables summarize the key quantitative parameters for a representative purification of this compound. These values are based on typical protocols for the isolation of secoiridoid glucosides and may require optimization for specific applications.
Table 1: Initial Purification using Silica (B1680970) Gel Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Column Dimensions | 5 cm (ID) x 50 cm (L) |
| Sample Loading | 10 g of crude extract adsorbed onto 20 g of silica gel (dry loading) |
| Mobile Phase | Gradient of Chloroform (CHCl₃) and Methanol (B129727) (MeOH) |
| Gradient Elution | 100:0 to 80:20 (CHCl₃:MeOH) over 10 column volumes |
| Flow Rate | 15 mL/min |
| Fraction Size | 50 mL |
| Monitoring | Thin Layer Chromatography (TLC) with a CHCl₃:MeOH (85:15) mobile phase |
| Expected Outcome | Fractions enriched with this compound, partial separation from highly non-polar and polar impurities. |
Table 2: Final Purification using Reversed-Phase (C18) Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Reversed-Phase C18 Silica Gel (40-63 µm) |
| Column Dimensions | 2.5 cm (ID) x 30 cm (L) |
| Sample Loading | 500 mg of enriched this compound fraction dissolved in a minimal amount of mobile phase |
| Mobile Phase | Gradient of Water (H₂O) and Acetonitrile (B52724) (ACN) |
| Gradient Elution | 95:5 to 70:30 (H₂O:ACN) over 8 column volumes |
| Flow Rate | 5 mL/min |
| Fraction Size | 15 mL |
| Monitoring | High-Performance Liquid Chromatography (HPLC) with UV detection at 238 nm |
| Expected Purity | >95% |
| Expected Yield | 5-10% from the enriched fraction |
Experimental Protocols
The following are detailed methodologies for the key experiments in the purification of this compound.
Plant Material Extraction
-
Preparation: Air-dry the plant material (e.g., leaves and stems of Jasminum sambac) at room temperature and grind it into a coarse powder.
-
Extraction: Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanol extract.
Initial Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Insert a cotton plug at the bottom of a glass column (5 cm x 50 cm).[3]
-
Prepare a slurry of 250 g of silica gel (70-230 mesh) in chloroform.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed. Gently tap the column to remove air bubbles.[3]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[3]
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (100% Chloroform) through it.
-
-
Sample Loading:
-
Take 10 g of the crude ethanol extract and dissolve it in a minimal amount of methanol.
-
Add 20 g of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of methanol in a stepwise or linear gradient, up to a final concentration of 20% methanol.
-
Collect 50 mL fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions onto a TLC plate.
-
Develop the TLC plate using a chloroform:methanol (85:15) solvent system.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the compound with the Rf value corresponding to this compound.
-
Final Purification by Reversed-Phase (C18) Column Chromatography
-
Column Preparation:
-
Prepare a slurry of 75 g of C18 reversed-phase silica gel in the initial mobile phase (95:5 water:acetonitrile).
-
Pack a column (2.5 cm x 30 cm) with the slurry and equilibrate with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Evaporate the solvent from the combined, enriched fractions from the silica gel column.
-
Dissolve 500 mg of the residue in a small volume of the initial mobile phase.
-
Load the dissolved sample onto the C18 column.
-
-
Elution and Fraction Collection:
-
Elute the column with a gradient of increasing acetonitrile concentration, starting from 5% and gradually increasing to 30%.
-
Collect 15 mL fractions.
-
-
Purity Analysis:
-
Analyze the purity of each fraction using analytical HPLC with a C18 column and a suitable gradient, monitoring at 238 nm.
-
Combine the fractions that show a single, sharp peak corresponding to this compound with a purity of >95%.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Simplified Jasmonate Signaling Pathway
Jasmonates, including this compound precursors, are involved in a well-characterized signaling pathway in plants that regulates various defense and developmental processes.
Caption: Simplified Jasmonate signaling pathway.
References
Analytical Standards for Jasmoside Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmonates, a class of lipid-derived phytohormones, are pivotal regulators of plant growth, development, and defense mechanisms. While extensive research has focused on jasmonic acid (JA) and its simple derivatives like methyl jasmonate (MeJA) and jasmonoyl-isoleucine (JA-Ile), a group of more complex compounds known as Jasmosides are gaining attention for their potential biological activities.[1][2] Jasmosides are structurally diverse, often characterized as iridoid glycosides, and are found in various species of the Jasminum genus.[1] Their analysis presents unique challenges, primarily due to the current lack of commercially available analytical standards.
This document provides a comprehensive guide for the analysis of Jasmosides, addressing the current limitations and offering a strategic approach for their quantification. It also details the well-established analytical protocols for the broader class of jasmonates, which can be adapted for Jasmoside research. Furthermore, it visualizes the core jasmonate signaling pathway to provide a biological context for the importance of these molecules.
The Challenge of this compound Analysis: Absence of Analytical Standards
A critical prerequisite for accurate and reproducible quantification of any analyte is the availability of a certified analytical standard. As of the compilation of this document, a commercial source for this compound analytical standards has not been identified. This absence poses a significant hurdle for researchers, necessitating a more foundational research approach before routine quantitative analysis can be established.
Implications of the Lack of Standards:
-
Method Validation: Without a standard, it is not possible to fully validate an analytical method for parameters such as accuracy, precision, linearity, and limits of detection and quantification (LOD/LOQ).[3]
-
Absolute Quantification: Absolute quantification, which determines the exact concentration of an analyte in a sample, is unachievable. Researchers are limited to relative quantification, comparing the abundance of the analyte between different samples.
-
Structural Confirmation: While tentative identification can be made using techniques like high-resolution mass spectrometry, unequivocal structural confirmation requires comparison with a known standard, often characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
A Path Forward: A Research-Oriented Approach
Given these constraints, the analysis of Jasmosides should be approached as a research and development project. The initial steps should focus on the isolation, purification, and structural elucidation of this compound compounds from the plant matrix of interest.
-
Isolation and Purification: Techniques such as column chromatography and preparative high-performance liquid chromatography (prep-HPLC) are essential for isolating Jasmosides from crude plant extracts.[4]
-
Structural Characterization: Once isolated, the purified compound must be structurally characterized. High-resolution mass spectrometry (HRMS) can provide the elemental composition, and NMR spectroscopy is the gold standard for elucidating the complete chemical structure.[5]
-
Standard Development: The fully characterized compound can then serve as an in-house primary standard for the development and validation of a quantitative analytical method.
The Jasmonate Signaling Pathway
To understand the biological significance of Jasmosides, it is essential to consider their context within the broader jasmonate signaling pathway. Jasmonic acid and its derivatives are key signaling molecules that regulate a wide array of physiological and defense responses in plants.[6][7]
The core of the jasmonate signaling pathway involves the perception of the bioactive hormone, primarily JA-Ile, by the F-box protein CORONATINE INSENSITIVE1 (COI1).[8][9] This leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, thereby activating transcription factors that initiate the expression of jasmonate-responsive genes.[4]
Experimental Protocols
The following protocols provide a framework for the extraction and analysis of jasmonates. While these methods are optimized for jasmonic acid and its simple derivatives, they serve as an excellent starting point for the development of a this compound-specific protocol.
Experimental Workflow Overview
Sample Preparation from Plant Tissue
Proper sample preparation is crucial for obtaining reliable and reproducible results. The following is a general protocol for the extraction of jasmonates from plant tissue.
Materials:
-
Plant tissue (fresh or frozen at -80°C)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Refrigerated centrifuge
-
Extraction solvent (e.g., 80% methanol (B129727) or 80% acetonitrile (B52724) in water)[10][11]
-
Internal standards (deuterated or 13C-labeled jasmonic acid, if available, for method development)
Protocol:
-
Weigh 50-100 mg of fresh or frozen plant tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent to the tube. If using an internal standard, it should be added at this stage.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the sample at 4°C for 30 minutes with occasional vortexing.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube. This is the crude extract.
-
For cleaner samples, a solid-phase extraction (SPE) step is recommended.
Solid-Phase Extraction (SPE) for Sample Purification
SPE is a common technique used to remove interfering compounds from the crude extract, thereby improving the quality of the analytical data.
Materials:
-
C18 SPE cartridges
-
SPE manifold
-
Methanol (100%)
-
Water (ultrapure)
-
Elution solvent (e.g., 80% methanol)
Protocol:
-
Conditioning: Pass 1 mL of 100% methanol through the C18 cartridge.
-
Equilibration: Pass 1 mL of ultrapure water through the cartridge. Do not let the cartridge run dry.
-
Loading: Load the crude plant extract (supernatant from the previous step) onto the cartridge.
-
Washing: Pass 1 mL of ultrapure water through the cartridge to remove polar impurities.
-
Elution: Elute the jasmonates with 1 mL of the elution solvent.
-
The eluate can be directly analyzed or dried down and reconstituted in a smaller volume of a suitable solvent for increased concentration.
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of jasmonates. The following provides a general set of starting parameters that should be optimized for this compound analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B) over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds |
| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification; Full scan and product ion scan for identification |
Note on Method Development for Jasmosides:
-
Due to their glycosidic nature, Jasmosides are likely to be more polar than jasmonic acid. The HPLC gradient may need to be adjusted to ensure their retention and separation.
-
The fragmentation patterns of Jasmosides in the mass spectrometer will be different from that of jasmonic acid. The characteristic loss of the sugar moiety is a common fragmentation pathway for glycosides and can be used for their identification and quantification in MRM experiments.[12][13][14]
GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is an alternative technique for jasmonate analysis. However, it requires a derivatization step to increase the volatility of the analytes.
Derivatization (Methylation):
A common derivatization method is methylation using diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) to convert the acidic jasmonates into their more volatile methyl esters.[10]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250°C |
| Oven Program | Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) |
| Mass Spectrometer | Quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan for identification; Selected Ion Monitoring (SIM) for targeted quantification |
Data Presentation
Quantitative data for jasmonates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides representative concentrations of jasmonic acid found in plant tissues to serve as a general reference. It is expected that this compound concentrations will also exhibit a wide dynamic range.
| Compound | Plant Species | Tissue | Concentration Range (ng/g fresh weight) | Analytical Method |
| Jasmonic Acid | Arabidopsis thaliana | Leaves | 10 - 1000 | HPLC-MS/MS |
| Jasmonic Acid | Nicotiana attenuata | Leaves (herbivore-damaged) | 1000 - 10000 | GC-MS |
| JA-Isoleucine | Arabidopsis thaliana | Leaves | 1 - 200 | HPLC-MS/MS |
Note: These values are illustrative and should be determined empirically for the specific experimental system.
Conclusion
The analysis of Jasmosides is an emerging area of research with the potential to uncover novel biological functions and lead to the development of new therapeutic agents. While the current lack of analytical standards presents a significant challenge, a systematic research approach involving isolation, structural elucidation, and in-house standard development can overcome this limitation. The established protocols for jasmonic acid analysis provide a robust foundation for developing and validating analytical methods for these complex and intriguing molecules. As research progresses and analytical standards become available, the routine and accurate quantification of Jasmosides will undoubtedly accelerate our understanding of their role in plant biology and their potential applications in drug development.
References
- 1. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic and antioxidant activities of Jasminum officinale L. with identification and characterization of phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (±)-茉莉酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Assays for Jasmoside Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the bioactivity of Jasmoside, an iridoid glycoside with potential therapeutic applications. The protocols and data presented herein are intended to guide researchers in the screening and characterization of this compound's anticancer, anti-inflammatory, and neuroprotective properties. While specific quantitative data for this compound is limited in publicly available literature, the information provided is based on studies of structurally related jasmonates, such as jasmonic acid and methyl jasmonate, offering a strong foundation for experimental design.
Anticancer Bioactivity: Cytotoxicity and Cell Viability Assays
The potential of this compound as an anticancer agent can be initially assessed by evaluating its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.
Quantitative Data for Related Jasmonates
| Compound | Cell Line | IC50 Value | Reference |
| Methyl Jasmonate | 4T1 (Breast Cancer) | 2.8 mM | [1] |
| Jasmonic Acid | DH82 (Canine Macrophage) | > Highest Tested Concentration | [2] |
| Methyl Jasmonate | DH82 (Canine Macrophage) | Lower than Jasmonic Acid | [2][3] |
| Jasmonic Acid | Molt-4 (Leukemia) | Effective at highest concentration | [4] |
| Methyl Jasmonate | Molt-4 (Leukemia) | 87.5% cytotoxicity at 0.5 mM | [4] |
| Methyl Jasmonate | C33A and CaSki (Cervical Cancer) | More sensitive than HeLa and SiHa | [4] |
Experimental Protocol: MTT Assay
This protocol is adapted from standard MTT assay procedures and can be optimized for specific cell lines and experimental conditions.[5][6][7]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Experimental Workflow for MTT Assay
Workflow for the MTT cell viability assay.
Anti-inflammatory Bioactivity
The anti-inflammatory potential of this compound can be investigated through its ability to inhibit key inflammatory mediators and enzymes.
Nitric Oxide (NO) Production Inhibition Assay
This assay determines the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Griess Assay for Nitric Oxide
This protocol is based on the principle that nitrite (B80452) (a stable product of NO) reacts with Griess reagent to form a colored azo compound.[8][9]
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, protected from light, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.
Workflow for Nitric Oxide Inhibition Assay
Workflow for the in vitro nitric oxide inhibition assay.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays
These enzyme inhibition assays directly measure the ability of this compound to inhibit the activity of COX-2 and 5-LOX, key enzymes in the inflammatory pathway responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.
Experimental Protocol: COX-2 and 5-LOX Inhibition Assays
These protocols are based on commercially available assay kits.
COX-2 Inhibition Assay Protocol:
-
Principle: Measures the peroxidase activity of COX-2, where the oxidation of a substrate by the enzyme in the presence of arachidonic acid leads to a fluorescent or colorimetric signal.
-
General Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and a fluorometric or colorimetric probe.
-
Add the COX-2 enzyme to the mixture.
-
Add this compound at various concentrations (and a known COX-2 inhibitor as a positive control).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value.
-
5-LOX Inhibition Assay Protocol:
-
Principle: Measures the ability of 5-LOX to catalyze the oxidation of a substrate (e.g., linoleic acid or arachidonic acid), which can be monitored by the increase in absorbance at a specific wavelength.[10]
-
General Procedure:
-
Prepare a reaction buffer.
-
Add the 5-LOX enzyme.
-
Add this compound at various concentrations (and a known 5-LOX inhibitor as a positive control).
-
Initiate the reaction by adding the substrate.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 234 nm for linoleic acid) over time.
-
Calculate the percentage of inhibition and the IC50 value.
-
Signaling Pathways in Inflammation
This compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammatory gene expression.
NF-κB Signaling Pathway
Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Potential modulation of the MAPK signaling pathway by this compound.
Neuroprotective Bioactivity
The neuroprotective effects of this compound can be assessed in vitro by its ability to protect neuronal cells from various neurotoxic insults.
Experimental Protocol: Neuroprotection Assay
This protocol describes a general method for evaluating neuroprotection using a neuronal cell line (e.g., SH-SY5Y or PC12) and a neurotoxin.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H2O2), or amyloid-beta peptide)
-
MTT or other cell viability assay reagents
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed neuronal cells in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype according to established protocols.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Add the chosen neurotoxin to the wells (except for the control wells) and incubate for an appropriate duration to induce cell death.
-
Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay as described in Section 1) to quantify the extent of neuroprotection conferred by this compound.
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of this compound compared to the neurotoxin-treated control. Determine the EC50 value (the concentration of this compound that provides 50% of the maximum neuroprotective effect).
Neuroprotective Signaling Pathways
This compound, as an iridoid glycoside, may exert neuroprotective effects through the modulation of pathways like the PI3K/Akt signaling cascade, which is crucial for neuronal survival and apoptosis inhibition.
PI3K/Akt Signaling Pathway
Hypothesized activation of the PI3K/Akt survival pathway by this compound.
Disclaimer: The protocols provided are for guidance only and should be adapted and optimized for specific experimental conditions. The quantitative data presented are for compounds structurally related to this compound and may not be directly representative of this compound's bioactivity. Further research is required to establish the specific in vitro bioactivity profile of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abcam.com [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Constituents from the Roots of Jasminum sambac (L.) Ait. and their Cytotoxicity to the Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes: Developing a Stable Formulation of Jasmoside for Research
References
- 1. This compound | C43H60O22 | CID 134714930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Jasminoside | C26H30O13 | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonate and ppHsystemin Regulate Key Malonylation Steps in the Biosynthesis of 17-Hydroxygeranyllinalool Diterpene Glycosides, an Abundant and Effective Direct Defense against Herbivores in Nicotiana attenuata - PMC [pmc.ncbi.nlm.nih.gov]
Jasmoside as a Potential Anti-Inflammatory Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents has led to a growing interest in natural products. Jasmonates, a class of lipid-based plant hormones, have emerged as promising candidates due to their structural similarity to prostaglandins, which are key mediators of inflammation in mammals. Jasmoside, a glucoside of jasmonic acid, is a member of this family and holds potential as a therapeutic agent. Although extensive research on this compound is still in its nascent stages, studies on related compounds like methyl jasmonate and extracts from Jasminum species suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways.
This document provides a comprehensive overview of the potential anti-inflammatory mechanisms of this compound, along with detailed protocols for its evaluation. The information presented herein is intended to serve as a guide for researchers investigating the therapeutic utility of this compound.
Key Signaling Pathways in Inflammation
The inflammatory response is orchestrated by a complex network of signaling pathways. Two of the most critical pathways in the regulation of pro-inflammatory gene expression are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Based on the activity of related jasmonates, it is hypothesized that this compound may exert its anti-inflammatory effects by targeting these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
Investigating the Anticancer Properties of Jasmoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of Jasmoside and its derivatives, with a focus on Methyl Jasmonate (MJ). This document outlines the mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments to facilitate further research and development in this promising area of oncology.
Introduction
Jasmonates, a class of plant stress hormones, have emerged as potential anticancer agents due to their selective cytotoxicity towards cancer cells while sparing normal cells.[1] this compound, and its more extensively studied derivative Methyl Jasmonate, exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][3] This document serves as a practical guide for researchers investigating the therapeutic potential of this compound.
Mechanisms of Action
This compound and its analogs combat cancer through a multi-pronged approach:
-
Induction of Apoptosis: Jasmonates trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[3] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. Key apoptotic proteins modulated by jasmonates include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Jasmonates can halt the proliferation of cancer cells by arresting the cell cycle at various phases, primarily the G1/S and G2/M transitions. This prevents cancer cells from dividing and growing.
-
Modulation of Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer. Jasmonates have been shown to activate p38 and JNK, components of the MAPK pathway, which can lead to the induction of apoptosis in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and Methyl Jasmonate in various cancer cell lines, providing a benchmark for their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HepG-2 | Liver Cancer | 66.47 µg/mL | |
| This compound | MCF-7 | Breast Cancer | 41.32 µg/mL | |
| This compound | THP-1 | Acute Myeloid Leukemia | 27.59 µg/mL | |
| Methyl Jasmonate | A549 | Non-small cell lung cancer | Not specified | |
| Methyl Jasmonate | H520 | Non-small cell lung cancer | Not specified | |
| Methyl Jasmonate | PC-3 | Prostate Cancer | Not specified | |
| Methyl Jasmonate | MDA-MB-435 | Breast Cancer | 1.9 mM | |
| Methyl Jasmonate | MCF-7 | Breast Cancer | 2.0 mM |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to enable researchers to investigate the anticancer effects of this compound.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 1 hour.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI working solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, measuring fluorescence emission at 530 nm (FITC) and >575 nm (PI).
References
Application Notes and Protocols: Jasmoside in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Jasmoside and its close analog, Methyl Jasmonate (MJ), in neuroprotection research. The information is curated from preclinical studies and is intended to guide the design of new experiments and drug discovery efforts targeting neurodegenerative diseases. While specific data for this compound is limited in the current literature, the extensive research on MJ offers valuable insights into the neuroprotective mechanisms of this class of compounds.
Introduction
Neuroinflammation and oxidative stress are key pathological features of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Jasmonates, a class of phytohormones, have emerged as promising therapeutic candidates due to their potent anti-inflammatory and antioxidant properties.[1][2][3] this compound, and more extensively studied, Methyl Jasmonate (MJ), have demonstrated significant neuroprotective effects in various in vitro and in vivo models.[1][4] These compounds modulate key signaling pathways involved in neuronal survival, inflammation, and antioxidant defense.
Mechanism of Action
The neuroprotective effects of jasmonates are primarily attributed to their ability to:
-
Reduce Neuroinflammation: Jasmonates inhibit the production of pro-inflammatory mediators in the brain. Studies have shown that Methyl Jasmonate (MJ) can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the release of inflammatory cytokines like TNF-α and IL-1β. This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway.
-
Combat Oxidative Stress: Jasmonates enhance the cellular antioxidant defense system. MJ has been shown to protect neuronal cells from oxidative damage by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
-
Modulate Signaling Pathways: Emerging evidence suggests that jasmonates may also exert their neuroprotective effects through the modulation of critical cell survival pathways, including the PI3K/Akt and MAPK signaling cascades.
Data Presentation
The following tables summarize the quantitative data from key studies on the neuroprotective effects of Methyl Jasmonate (MJ).
Table 1: Effect of Methyl Jasmonate on Microglial Activation and Phagocytosis
| Cell Line | Treatment | Concentration | Outcome | Result | Reference |
| BV-2 Microglia | LPS + MJ | 1 µM | Phagocytic Activity | 43% increase | |
| BV-2 Microglia | LPS + MJ | 10 µM | Phagocytic Activity | 55% increase | |
| HL-60 (differentiated) | PMA + fMLP + MJ | 10 µM | ROS Production | 48% inhibition |
Table 2: Effect of Methyl Jasmonate on Markers of Neuroinflammation and Oxidative Stress
| Model | Treatment | Concentration | Marker | Result | Reference |
| LPS-induced mice | MJ | 10, 20, 40 mg/kg | PGE2, TNFα, IL1β | Significant reduction | |
| LPS-induced mice | MJ | 10, 20, 40 mg/kg | COX2, iNOS, NFκB | Suppressed expression | |
| Arthritic Rats | MJ (oral) | 75-300 mg/kg | Nitrites, Nitrates, Lipid Peroxides, Protein Carbonyls, ROS | Prevention of increase | |
| Arthritic Rats | MJ (oral) | 75-300 mg/kg | Myeloperoxidase, Xanthine Oxidase | Prevention of enhanced activity | |
| Arthritic Rats | MJ (oral) | 75-300 mg/kg | Catalase, Superoxide Dismutase, GSH | Prevention of diminishment |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound, based on methodologies reported for Methyl Jasmonate.
Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglia
This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture and Treatment:
- Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
- Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant after the 24-hour incubation.
- Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.
3. Analysis of Pro-inflammatory Cytokines:
- Collect the cell culture supernatant.
- Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.
4. Western Blot Analysis for Inflammatory Markers:
- Lyse the cells to extract total protein.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated/total NF-κB p65.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Protocol 2: In Vitro Oxidative Stress Model in Neuronal Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H2O2).
1. Cell Culture and Treatment:
- Culture a neuronal cell line (e.g., SH-SY5Y) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells and allow them to differentiate if necessary (e.g., using retinoic acid for SH-SY5Y).
- Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 24 hours.
- Induce oxidative stress by exposing the cells to H2O2 (e.g., 100-500 µM) for a specified time (e.g., 4-24 hours).
2. Cell Viability Assay:
- Assess cell viability using the MTT or WST-1 assay. Add the reagent to the cells and incubate as per the manufacturer's protocol. Measure the absorbance to determine the percentage of viable cells.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), for 30 minutes.
- After washing, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
4. Western Blot Analysis for Antioxidant and Apoptotic Markers:
- Extract total protein from the cells.
- Perform Western blotting as described in Protocol 1.
- Probe for key proteins in the antioxidant response (e.g., Nrf2, HO-1) and apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3).
Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
Conclusion
The available evidence strongly suggests that jasmonates, particularly Methyl Jasmonate, hold significant promise as neuroprotective agents. Their multifaceted mechanism of action, targeting both neuroinflammation and oxidative stress, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. Further research is warranted to specifically elucidate the neuroprotective profile of this compound and to translate these preclinical findings into clinical applications. The provided protocols and data serve as a foundation for researchers to build upon in their investigation of this important class of natural compounds.
References
- 1. Methyl Jasmonate: Behavioral and Molecular Implications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. [PDF] Jasmonic acid and methyl jasmonate attenuate neuroinflammation via crosstalk with the prostaglandin E2/receptor EP2 signaling axis | Semantic Scholar [semanticscholar.org]
- 4. Methyl Jasmonate Reduces Inflammation and Oxidative Stress in the Brain of Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Jasmoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Jasmoside from plant material.
Troubleshooting Guide
This section addresses specific issues that may arise during the this compound extraction process.
1. Issue: Low this compound Yield
Possible Causes and Solutions:
-
Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant tissue to extract this compound.
-
Suboptimal Solvent Selection: The chosen solvent may have a low affinity for this compound.
-
Solution: Jasmonates are typically extracted with polar solvents. A common and effective extraction solvent is a mixture of 80% methanol (B129727) or acetonitrile (B52724) with 1% acetic acid in ultrapure water.[4] Experiment with different solvent systems to find the most efficient one for your specific plant material.
-
-
Inefficient Extraction Method: Passive methods like maceration might not be sufficient for optimal yield.
-
Degradation of this compound: Jasmosides can be sensitive to high temperatures.
-
Solution: Avoid prolonged exposure to high heat. If using methods involving heat, such as Soxhlet extraction, carefully control the temperature. Consider non-thermal methods like cold pressing or extraction with solvents at room temperature.[1] Subcritical fluid extraction can be optimized at relatively low temperatures (e.g., 44°C).[5][6]
-
2. Issue: Presence of Impurities in the Extract
Possible Causes and Solutions:
-
Co-extraction of Unwanted Compounds: The extraction solvent may be pulling out other compounds along with this compound.
-
Solution: Implement a multi-step purification process. After the initial extraction, use a solvent partitioning step. For example, after an ethanol (B145695) extraction, the concentrated solution can be extracted with petroleum ether to remove nonpolar impurities, followed by extraction with ethyl acetate (B1210297) to isolate compounds of intermediate polarity like this compound.[7]
-
-
Insufficient Purification: The initial extract is often a complex mixture requiring further cleanup.
-
Solvent Residues: Traces of the extraction solvent may remain in the final product.
3. Issue: Degradation of this compound During Storage
Possible Causes and Solutions:
-
Exposure to Light, Heat, or Oxygen: These factors can lead to the chemical breakdown of the extracted compounds.
-
Instability of the Chemical Structure: The stability of extracted compounds can be influenced by factors like pH and the presence of enzymes.[11]
Frequently Asked Questions (FAQs)
1. What is the best way to prepare the plant material before extraction?
For optimal extraction, the plant material should be properly prepared. This typically involves:
-
Drying: Convection drying is a common method, but the temperature should be carefully controlled to prevent the degradation of heat-sensitive compounds.[12] For volatile compounds, lower drying temperatures are recommended.[12]
-
Grinding: After drying, the material should be pulverized into a fine powder. This increases the surface area for solvent contact and improves extraction efficiency.[7]
2. Which solvent should I use for this compound extraction?
The choice of solvent is critical for a successful extraction. Polar solvents are generally effective for Jasmonates. A widely used solvent system is 80% methanol or acetonitrile containing 1% acetic acid.[4] Ethanol is another commonly used solvent.[7][13] For purification steps, solvents with varying polarities like petroleum ether (nonpolar) and ethyl acetate (intermediate polarity) are used in liquid-liquid partitioning.[7]
3. What are the advantages of modern extraction techniques over traditional methods?
Traditional methods like steam distillation and solvent extraction can have limitations such as low yield and degradation of compounds.[1][2][3] Modern techniques offer several advantages:
-
Supercritical Fluid Extraction (SFE): Offers high efficiency and purity, with no solvent residue.[2][3][9]
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These methods can significantly reduce extraction time and energy consumption while increasing yield.[1][2][3]
4. How can I quantify the amount of this compound in my extract?
Accurate quantification is essential for research and development. The most common and sensitive methods are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for accurately measuring small metabolites like this compound and its derivatives.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is also widely used, but often requires a derivatization step to make this compound volatile.[8][15]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Plant Bioactives
| Extraction Method | Advantages | Disadvantages | Typical Solvents |
| Solvent Extraction | Cost-effective, high yield.[9] | Potential for toxic solvent residues, can alter fragrance.[1][9] | Hexane, Ethanol, Methanol.[1][7] |
| Steam Distillation | Traditional and widely used.[1] | Low yield, degradation of heat-sensitive compounds.[1] | Water |
| Supercritical Fluid Extraction (SFE) | High purity, no chemical residues, eco-friendly.[2][3][9] | High equipment cost.[1][2][3] | Supercritical CO₂ |
| Ultrasound-Assisted Extraction (UAE) | Improved yield, reduced processing time.[1] | Potential for degradation with prolonged sonication. | Ethanol, Methanol |
| Microwave-Assisted Extraction (MAE) | Reduced extraction time and energy consumption, increased yield.[1] | Requires specialized equipment. | Ethanol, Methanol |
Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Jasmine Oil
| Parameter | Optimal Value | Reference |
| Pressure | 200 bar | [16] |
| Temperature | 325 K (51.85 °C) | [16] |
| Yield | 12.18% (mg oil/100g dry flower) | [16] |
Experimental Protocols
Protocol 1: General Solvent Extraction and Purification of Jasmonates
-
Sample Preparation:
-
Extraction:
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the supernatant from the extraction step onto the cartridge.[4]
-
Wash the cartridge with 1 mL of 1% acetic acid in water to remove polar impurities.[4]
-
Elute the Jasmonates with 1 mL of elution solution (e.g., 80% Acetonitrile with 1% Acetic Acid).[4]
-
-
Drying and Reconstitution:
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation:
-
Air-dry the plant material and grind it into a powder.
-
-
Extraction:
-
Place a known amount of the powdered plant material in an extraction vessel.
-
Add the extraction solvent (e.g., ethanol) at a specific solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a defined period (e.g., 15-60 minutes).
-
Monitor and control the temperature of the ultrasonic bath to prevent thermal degradation.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator.
-
Proceed with purification steps as outlined in Protocol 1.
-
Visualizations
Caption: Workflow for this compound extraction, purification, and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Simplified Jasmonate signaling pathway.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. researchgate.net [researchgate.net]
- 3. journalacri.com [journalacri.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102250174A - Method for extracting jasminin from winter jasmine leaves - Google Patents [patents.google.com]
- 8. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flychem-ingredients.com [flychem-ingredients.com]
- 10. mdpi.com [mdpi.com]
- 11. Preliminary Assessment of the Chemical Stability of Dried Extracts from Guazuma ulmifolia Lam. (Sterculiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of essential oils from jasmine flower using solvent extraction method : A study on feed ratio effects - UMPSA-IR [umpir.ump.edu.my]
- 14. Jasmonates (JAs) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Jasmoside Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation and purification of Jasmosides.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Crude Jasmoside Extract
Q: My initial crude extract from the plant material has a very low mass. What could be the problem?
A: Low crude extract yield is a common issue in natural product isolation. Several factors during the initial extraction can contribute to this problem. Consider the following potential causes and solutions:
-
Inadequate Sample Preparation: For the solvent to effectively access the Jasmosides within the plant cells, proper preparation of the plant material is crucial.
-
Solution: Ensure that the plant material is thoroughly dried to a constant weight and then finely ground into a uniform powder. This increases the surface area for solvent penetration.
-
-
Improper Solvent Selection: Jasmosides are typically polar glycosides. The choice of extraction solvent is critical for their efficient solubilization.
-
Solution: Employ polar solvents such as methanol (B129727), ethanol, or aqueous mixtures of these alcohols (e.g., 80% methanol). Using a non-polar solvent will result in a poor extraction yield for these compounds.
-
-
Suboptimal Extraction Parameters: The efficiency of the extraction process is highly dependent on the parameters used.
-
Solution: Optimize the extraction time, temperature, and the solvent-to-solid ratio. For maceration, ensure a sufficient duration for the solvent to penetrate the plant material. For heat-assisted methods like Soxhlet extraction, use a temperature appropriate for the solvent while being mindful of the potential for thermal degradation of the Jasmosides. Increasing the solvent-to-solid ratio can also improve extraction efficiency.[1]
-
-
Degradation of Jasmosides: Jasmosides can be susceptible to degradation under harsh extraction conditions.
-
Solution: Use low-temperature extraction methods like maceration or ultrasound-assisted extraction. If using a method that requires heating, minimize the exposure time and temperature. When concentrating the extract, use a rotary evaporator under reduced pressure to keep the temperature low.
-
Issue 2: Significant Chlorophyll (B73375) Contamination in the Extract
Q: My crude extract is a deep green color, which is interfering with my subsequent purification steps. How can I remove the chlorophyll?
A: Chlorophyll is a common contaminant in plant extracts and its removal is often necessary. Here are a few methods to address this:
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible solvents.
-
Solution: Dissolve your crude extract in a polar solvent (e.g., 80% methanol). Partition this solution against a non-polar solvent like hexane (B92381) in a separatory funnel. The highly non-polar chlorophyll will preferentially move into the hexane layer, while the more polar Jasmosides will remain in the methanolic layer. Repeat the partitioning process if necessary.
-
-
Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb non-polar compounds like chlorophyll.
-
Solution: Dissolve the extract in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter to remove the charcoal. Be cautious, as activated charcoal can also adsorb some of your target compounds, so it is advisable to optimize the amount of charcoal and the treatment time.
-
-
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup of the crude extract.
-
Solution: Use a reversed-phase SPE cartridge (e.g., C18). The polar Jasmosides will have weaker interactions with the stationary phase and can be eluted with a more polar solvent, while the chlorophyll will be more strongly retained and can be washed off with a less polar solvent.
-
Issue 3: Poor Separation During Column Chromatography
Q: I am having difficulty separating my target this compound from other compounds using silica (B1680970) gel column chromatography. What can I do to improve the separation?
A: Achieving good separation of polar compounds like Jasmosides on silica gel can be challenging. Here are some troubleshooting tips:
-
Inappropriate Solvent System: The choice of the mobile phase is critical for achieving good separation.
-
Solution: Jasmosides are polar, so you will likely need a polar mobile phase. A common approach is to use a gradient elution, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity. Experiment with different solvent combinations and gradients to find the optimal conditions for your specific this compound.
-
-
Co-elution with Structurally Similar Compounds: Your extract may contain multiple Jasmosides or other glycosides with very similar polarities, making them difficult to separate on silica gel alone.
-
Solution: Consider using a different stationary phase. Sephadex LH-20 is often used for the purification of polar compounds like glycosides and can provide a different separation selectivity based on size exclusion and partitioning mechanisms. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) can offer much higher resolution.
-
-
Sample Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase.
-
-
Compound Degradation on Silica Gel: Some compounds can be unstable on the acidic surface of silica gel.
-
Solution: You can test the stability of your compound on a TLC plate. If you observe degradation, you can try deactivating the silica gel by adding a small amount of a base like triethylamine (B128534) to your mobile phase or use a different stationary phase like alumina.
-
Issue 4: Difficulty in Isolating and Separating this compound Isomers
Q: My analyses show that I have a mixture of this compound isomers that are very difficult to separate. What techniques can I use?
A: The separation of isomers is a common challenge in natural product chemistry. Due to their identical mass and often very similar polarities, specialized chromatographic techniques are often required.
-
High-Resolution Chromatography: Standard column chromatography may not be sufficient to separate closely related isomers.
-
Solution: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for isomer separation. These techniques offer much higher efficiency and resolution. Experiment with different column chemistries (e.g., C18, phenyl, or chiral columns if you are dealing with enantiomers) and mobile phase compositions to optimize the separation.
-
-
Optimizing Mobile Phase Selectivity: Small changes in the mobile phase can have a significant impact on the separation of isomers.
-
Solution: Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) in your reversed-phase HPLC method, as this can alter the selectivity of the separation. Also, consider the use of additives like formic acid or trifluoroacetic acid, which can improve peak shape and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are Jasmosides and why are they challenging to isolate?
A1: Jasmosides are a class of plant-derived glycosides, often with a secoiridoid or related core structure. Their isolation and purification can be challenging due to several factors: they are often present in low concentrations in the plant material, they are part of a complex mixture of other structurally similar compounds, their high polarity can make them difficult to separate using standard chromatographic techniques, and they may exist as a mixture of closely related isomers.
Q2: What is a typical workflow for this compound isolation and purification?
A2: A general workflow starts with the extraction of the dried and powdered plant material with a polar solvent like methanol or ethanol. The crude extract is then often subjected to a defatting step using a non-polar solvent like hexane to remove lipids and chlorophyll. The resulting extract is then purified using a combination of chromatographic techniques, such as column chromatography on silica gel and/or Sephadex LH-20, followed by preparative HPLC for final purification.
Q3: How can I monitor the purity of my isolated this compound?
A3: The purity of your isolated compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a powerful tool for assessing purity. Thin-Layer Chromatography (TLC) can be used for a quick check. For structural confirmation and to ensure no major impurities are present, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.
Q4: Are there any stability concerns I should be aware of during the isolation process?
A4: Yes, like many natural products, Jasmosides can be sensitive to heat, light, and extreme pH. It is advisable to work at room temperature or below whenever possible, protect your samples from light, and avoid strongly acidic or basic conditions unless required for a specific step. Store your extracts and purified compounds at low temperatures (e.g., -20°C) to prevent degradation.
Quantitative Data Summary
The yield and purity of Jasmosides can vary significantly depending on the plant source, the extraction method, and the purification protocol. The following table provides a summary of quantitative data for related compounds to give a general idea of what can be expected.
| Compound Class | Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Secoiridoid Glucosides | Jasminum species | Methanol Extraction | Silica Gel, Sephadex LH-20, Prep. HPLC | Varies (mg from kg of plant material) | >95% (by HPLC) | [2][3][4] |
| Jasmonic Acid | Various Plants | Methanol/Ethyl Acetate (B1210297) | C18 Cartridges, GC-MS | 2.6 µg/g fresh leaf tissue | Not specified | [5][6] |
| Glycosides | Jasminum officinale | Ethanol Extraction | Silica Gel, Sephadex LH-20 | Not specified | Characterized by NMR | [7][8] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Jasmosides from Jasminum Species
This protocol is a representative example based on methodologies reported for the isolation of secoiridoid glucosides from Jasminum species.[2][3][4][7][8]
-
Sample Preparation: Air-dry the plant material (e.g., leaves or flowers) at room temperature and then grind into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning (Defatting and Depigmentation): Suspend the crude extract in water and partition successively with hexane, chloroform (B151607), and ethyl acetate. This will separate the compounds based on their polarity. The more polar Jasmosides are expected to be in the ethyl acetate and aqueous fractions.
-
Column Chromatography (Silica Gel): Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol. Collect fractions and monitor by TLC.
-
Column Chromatography (Sephadex LH-20): Combine the fractions containing the compounds of interest and further purify them using a Sephadex LH-20 column with methanol as the eluent. This step helps to remove smaller molecules and some pigments.
-
Preparative HPLC: For the final purification of individual Jasmosides, use preparative reversed-phase HPLC (C18 column) with a gradient of water and methanol or acetonitrile, often with the addition of a small amount of formic acid to improve peak shape.
Visualizations
This compound Isolation and Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Nine new secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three secoiridoid glucosides from Jasminum nudiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Glycosides from flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Jasmoside detection in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Jasmoside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended, based on established methods for similar compounds like methyl jasmonate. A C18 column is a suitable stationary phase. The mobile phase can be a gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Q2: What is the optimal detection wavelength for this compound?
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for a glycoside like this compound can be caused by several factors. Secondary interactions between the polar functional groups of this compound and residual silanol (B1196071) groups on the silica-based C18 column are a common cause. To address this, consider lowering the mobile phase pH to 2-3 with formic or trifluoroacetic acid to suppress silanol ionization. Using a high-quality, end-capped C18 column is also recommended. Other causes include column overload, which can be resolved by diluting the sample or reducing the injection volume.
Q4: I am observing a sudden shift in the retention time of my this compound peak. What should I check?
A4: Retention time variability can be caused by several factors. Ensure that the mobile phase composition is prepared accurately and consistently. Use of a buffer can help maintain a stable pH. Check for leaks in the system and ensure the column is properly equilibrated between injections. Fluctuations in column temperature can also affect retention time, so using a column oven is recommended for consistent results.
Q5: What are potential degradation products of this compound that I should be aware of?
A5: Under forced degradation conditions, this compound may undergo hydrolysis of the glycosidic bond, particularly under strong acidic or basic conditions, which would yield jasmonic acid and the corresponding sugar moiety. Oxidative degradation is also a possibility. It is important to perform forced degradation studies (e.g., with acid, base, peroxide, heat, and light) to identify potential degradation products and ensure your HPLC method can separate them from the parent this compound peak.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions on the column. | Lower the mobile phase pH to 2-3 with 0.1% formic or acetic acid. Use an end-capped C18 column. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile). Use a guard column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| High sample concentration. | Dilute the sample. | |
| Split Peaks | Partially blocked column frit. | Reverse-flush the column (if permitted by the manufacturer). |
| Column void. | Replace the column. | |
| Sample precipitation in the mobile phase. | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. |
Guide 2: Baseline and Retention Time Issues
| Problem | Potential Cause | Recommended Solution |
| Noisy Baseline | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase. Flush the detector cell. | |
| Drifting Baseline | Inadequate column equilibration. | Increase the column equilibration time between runs. |
| Mobile phase composition changing. | Ensure proper mixing and check for leaks. | |
| Retention Time Shift | Inconsistent mobile phase preparation. | Prepare mobile phase carefully and consistently. Use a buffer for pH stability. |
| Fluctuating column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction:
-
Grind fresh or lyophilized plant material to a fine powder under liquid nitrogen.
-
Extract the powder with 80% methanol (B129727) at 4°C overnight.
-
Centrifuge the extract to pellet the solid material.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the this compound with an appropriate concentration of methanol in water (e.g., 60-80% methanol). This step may require optimization.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Recommended HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
Note: This is a starting method and may require optimization for your specific application and instrumentation.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting common HPLC peak issues.
Caption: A standard workflow for preparing plant samples for this compound analysis.
References
Technical Support Center: Overcoming Low Yield in Jasmoside Synthesis
Welcome to the Technical Support Center for Jasmoside Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chemical synthesis of Jasmosides and related compounds. Low yields can be a significant hurdle in multi-step organic synthesis; this guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you improve your reaction outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in this compound synthesis can arise from a variety of factors, from reagent purity to reaction conditions. This guide provides a structured approach to identifying and addressing common issues.
Initial Checks & General Advice:
Before delving into specific reaction steps, ensure the following general laboratory practices are rigorously followed:
-
Reagent Quality: Use freshly purified reagents and anhydrous solvents. Impurities, including water, can significantly impact many of the reactions in this compound synthesis.
-
Inert Atmosphere: Many steps, particularly those involving organometallic reagents or strong bases, are sensitive to air and moisture. Ensure reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Precise temperature control is critical. Use appropriate cooling baths (e.g., ice-water, dry ice-acetone) and heating mantles with temperature controllers.
-
Glassware: All glassware should be thoroughly flame-dried or oven-dried before use to remove any adsorbed water.
-
Stoichiometry: Carefully calculate and accurately measure the molar equivalents of all reagents.
Problem-Specific Troubleshooting:
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in Wittig reaction for side-chain introduction | Incomplete ylide formation. | Ensure the phosphonium (B103445) salt is fully deprotonated by the base. Consider using a stronger base or increasing the reaction time for ylide formation. |
| Decomposition of the ylide. | Ylides can be unstable, especially non-stabilized ones. Generate the ylide at a low temperature (e.g., -78 °C) and use it immediately. | |
| Low reactivity of the carbonyl group. | The cyclopentenone core may be sterically hindered. Use a more reactive ylide or consider a Horner-Wadsworth-Emmons reaction, which often works well with hindered ketones. | |
| Epimerization or undesired stereoisomers | Use of strong bases or acids during workup or purification. | Use milder conditions for quenching and purification. Consider using buffered solutions for workup. For purification, column chromatography on silica (B1680970) gel can sometimes cause epimerization; consider using a less acidic stationary phase like alumina. |
| Thermodynamic equilibration of stereocenters. | The cis/trans relationship of the side chains can be sensitive to reaction conditions. Control the reaction temperature and time to favor the kinetic product if that is the desired isomer. | |
| Incomplete deprotection of protecting groups | Insufficient reagent or reaction time. | Increase the equivalents of the deprotecting agent and/or extend the reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Steric hindrance around the protecting group. | A bulky protecting group may be difficult to remove. Consider using a smaller protecting group in your synthetic design or a more powerful deprotection reagent. | |
| Formation of multiple byproducts | Side reactions due to reactive functional groups. | Ensure that all sensitive functional groups not involved in the current reaction step are adequately protected. |
| Non-selective reagents. | Use more selective reagents. For example, for reductions, choose a reagent that will selectively reduce one functional group in the presence of others. | |
| Difficulty in purifying the final product | Presence of closely related isomers. | The separation of Jasmonate isomers can be challenging due to their similar structures.[1] High-performance liquid chromatography (HPLC), potentially with a chiral stationary phase, may be necessary to separate stereoisomers. |
| Contamination with reagents or byproducts. | Optimize the workup procedure to remove as many impurities as possible before chromatography. Recrystallization, if applicable, can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is very low. Where should I start troubleshooting?
A: In a multi-step synthesis, it's crucial to identify the specific step(s) with low yield. If possible, analyze the crude product mixture at each step by techniques like NMR or LC-MS to determine the yield and purity of the intermediate. A low yield in a single step can significantly impact the overall yield. Start by optimizing the lowest-yielding step.
Q2: I'm having trouble with the stereoselectivity of my synthesis, particularly the cis relationship between the side chains on the cyclopentanone (B42830) ring. What can I do?
A: The stereochemical outcome of this compound synthesis can be influenced by several factors. The choice of reagents and reaction conditions is critical. For instance, in the synthesis of methyl jasmonate, the reduction of the double bond in the cyclopentenone ring often leads to the desired cis stereochemistry. The use of specific catalysts and reaction conditions can favor the formation of one stereoisomer over another. Careful selection of protecting groups can also influence the stereochemical outcome by directing the approach of reagents.
Q3: What are some common side reactions to be aware of during Jasmonate synthesis?
A: Common side reactions include:
-
Epimerization: The stereocenter at the carbon bearing the acetic acid side chain is prone to epimerization under basic or acidic conditions.
-
Over-reduction: If using strong reducing agents, other functional groups like esters might be unintentionally reduced.
-
Michael Addition: The cyclopentenone core is an α,β-unsaturated ketone and can undergo Michael addition with nucleophiles if not properly controlled.
-
Aldol Condensation: Under basic conditions, the cyclopentanone can undergo self-condensation or react with other carbonyl compounds present.
Q4: How can I effectively purify my this compound product from its isomers?
A: The purification of this compound isomers often requires chromatographic techniques.[1] Flash column chromatography on silica gel is a common first step. However, for separating closely related diastereomers or enantiomers, more advanced techniques are often necessary. High-performance liquid chromatography (HPLC) with a suitable stationary phase (sometimes a chiral phase for enantiomers) is a powerful tool for achieving high purity.[1]
Experimental Protocols
The following is a representative, multi-step synthesis of a Jasmonate analog, adapted from a published procedure. This protocol is for educational purposes and should be adapted and optimized for your specific target molecule and laboratory conditions.
Synthesis of a Fluorinated Jasmonate Analog
This synthesis was reported to have an overall yield of 8% over six main transformations.
| Step | Reaction | Reagents and Conditions | Reported Yield |
| 1 | Protection of Carbonyl | Ethylene glycol, p-toluenesulfonic acid (catalyst), benzene, reflux | High (not specified) |
| 2 | Reduction of Ester | Lithium aluminum hydride (LiAlH4), diethyl ether (Et2O) | High (not specified) |
| 3 | Oxidation of Alcohol | Pyridinium chlorochromate (PCC), dichloromethane (B109758) (CH2Cl2) | Excellent (not specified) |
| 4 | Side Chain Elongation | Organolithium reagent, diethyl ether (Et2O) | Good (not specified) |
| 5 | Fluorination | Diethylaminosulfur trifluoride (DAST) | 38% (over two steps including deprotection) |
| 6 | Oxidation to Carboxylic Acid | Jones reagent (CrO3 in H2SO4) | 78% |
Detailed Methodology (Example: Step 5 - Fluorination)
-
Reaction Setup: To a solution of the alcohol intermediate in anhydrous dichloromethane at -78 °C under an argon atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then taken to the next deprotection step without further purification. The final fluorinated product is purified after the subsequent oxidation step.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for this compound synthesis, highlighting key transformations.
Caption: A generalized workflow for the synthesis of Jasmosides.
This technical support center provides a starting point for addressing low-yield issues in this compound synthesis. Remember that every reaction is unique, and systematic optimization of reaction parameters is key to success. Always consult the primary literature for detailed procedures and safety information.
References
minimizing degradation of Jasmoside during extraction
Welcome to the technical support center for Jasmoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during the extraction process.
This center offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the challenges of working with this sensitive compound.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Degradation during extraction: this compound is susceptible to hydrolysis, oxidation, and thermal degradation. | - Control Temperature: Maintain low temperatures (4-25°C) throughout the extraction process.- Optimize pH: Use a slightly acidic extraction solvent (pH 4-6) to minimize hydrolysis.- Use Antioxidants: Add antioxidants like ascorbic acid or BHT to the extraction solvent to prevent oxidative degradation.- Minimize Extraction Time: Shorter extraction times reduce the exposure of this compound to degradative conditions. |
| Incomplete Extraction: The solvent system or extraction method may not be efficient. | - Solvent Selection: Use a polar solvent like methanol (B129727) or ethanol (B145695), potentially with a small percentage of water, to effectively solubilize this compound.- Particle Size Reduction: Grind the plant material to a fine powder to increase the surface area for solvent penetration.- Agitation: Ensure continuous agitation during extraction to improve mass transfer. | |
| Presence of Aglycone (Jasmonic Acid) in the Extract | Hydrolysis of the Glycosidic Bond: This can be caused by acidic or alkaline conditions, high temperatures, or enzymatic activity. | - pH Control: Maintain a slightly acidic to neutral pH during extraction and storage.- Temperature Management: Avoid high temperatures during extraction and solvent evaporation.- Enzyme Deactivation: Consider a blanching step (brief heat treatment) of the plant material before extraction to deactivate endogenous glycosidases. Alternatively, use organic solvents that inhibit enzyme activity. |
| Brown or Discolored Extract | Oxidation of this compound or other phenolic compounds: Exposure to oxygen, light, or the presence of metal ions can cause oxidation. | - Inert Atmosphere: Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Light Protection: Use amber glassware or cover extraction vessels to protect from light.- Chelating Agents: Add a chelating agent like EDTA to the extraction buffer to sequester metal ions that can catalyze oxidation. |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | - Standardize Plant Material: Use plant material from a consistent source and at a similar developmental stage.- Proper Storage: Store plant material under conditions that minimize degradation (e.g., dried and in a cool, dark place). |
| Inconsistent Extraction Parameters: Variations in temperature, time, solvent-to-solid ratio, and agitation speed. | - Standardize Protocol: Strictly adhere to a validated extraction protocol for all samples. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound while minimizing degradation?
A1: A polar solvent such as methanol or ethanol is generally recommended for extracting this compound. A slightly acidic aqueous-organic mixture (e.g., 80% methanol in water, pH 4-6) can be effective. The organic solvent helps to solubilize this compound while the controlled pH minimizes hydrolysis of the glycosidic bond.
Q2: How does temperature affect the stability of this compound during extraction?
A2: High temperatures can accelerate the degradation of this compound, primarily through hydrolysis of the glycosidic linkage. It is crucial to maintain low temperatures, ideally between 4°C and 25°C, throughout the extraction and solvent evaporation steps. Conventional heating methods should be avoided; instead, techniques like rotary evaporation under reduced pressure at a low temperature are recommended for solvent removal.
Q3: Can endogenous enzymes in the plant material degrade this compound during extraction?
A3: Yes, endogenous β-glucosidases present in the plant material can cleave the glycosidic bond of this compound, leading to the formation of jasmonic acid (the aglycone) and the corresponding sugar. To mitigate this, you can blanch the plant material before extraction or use extraction solvents (like high-proof ethanol or methanol) that can denature these enzymes.
Q4: What are the signs of this compound degradation in my extract?
A4: Degradation of this compound can be indicated by a lower than expected yield, the presence of its aglycone (jasmonic acid) in analytical chromatograms (e.g., HPLC or LC-MS), and a change in the physical appearance of the extract, such as browning, which may suggest oxidative degradation.
Q5: How should I store my this compound extract to ensure its stability?
A5: this compound extracts should be stored at low temperatures (-20°C or below) in an airtight, amber-colored vial to protect from light and oxygen. If the extract is in a solvent, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
III. Experimental Protocols
Protocol 1: Optimized Cold Solvent Extraction of this compound
This protocol is designed to minimize degradation by using low temperatures and a slightly acidic extraction solvent.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: 80% Methanol in water (v/v), adjusted to pH 5 with formic acid
-
Ascorbic acid
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Add 0.1% (w/v) ascorbic acid to the extraction solvent.
-
Mix the powdered plant material with the extraction solvent at a 1:10 solid-to-solvent ratio (w/v).
-
Agitate the mixture on an orbital shaker at 150 rpm for 4 hours at 4°C.
-
Centrifuge the mixture at 4000 x g for 15 minutes at 4°C to pellet the solid material.
-
Decant and filter the supernatant through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to a maximum of 35°C.
-
Store the concentrated extract at -20°C in an amber vial under nitrogen.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE can improve extraction efficiency at lower temperatures and with shorter extraction times.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: 70% Ethanol in water (v/v)
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Mix the powdered plant material with the extraction solvent at a 1:15 solid-to-solvent ratio (w/v).
-
Place the mixture in an ultrasonic bath set to 25°C.
-
Sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Filter the supernatant.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Store the extract under the recommended conditions.
IV. Visualizations
Jasmonate Signaling Pathway
The following diagram illustrates the core jasmonate signaling pathway, which is relevant to the biological context of this compound.
Workflow for Minimizing this compound Degradation
This diagram outlines a logical workflow for the extraction of this compound with a focus on minimizing degradation.
Potential Degradation Pathways of this compound
This diagram illustrates the primary chemical reactions that can lead to the degradation of this compound.
Technical Support Center: Jasmoside Quantification
Welcome to the technical support center for Jasmoside quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this compound in plant samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a secoiridoid glucoside found in various plant species, notably in the genus Jasminum. It is a derivative of jasmonic acid, a key plant hormone involved in defense responses against herbivores and pathogens, as well as in various developmental processes. Accurate quantification of this compound is crucial for understanding its physiological roles, for quality control of herbal medicines, and for exploring its potential pharmacological applications.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for the quantification of this compound and other secoiridoid glucosides. LC-MS/MS, in particular, offers high sensitivity and selectivity, which is essential for analyzing complex plant extracts where this compound may be present in low concentrations.
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: Proper sample preparation is critical for accurate quantification. Key steps include:
-
Homogenization: Plant tissue should be flash-frozen in liquid nitrogen and ground to a fine powder to halt enzymatic degradation.
-
Extraction: An efficient extraction solvent is needed to isolate this compound. A mixture of methanol (B129727) and water is commonly used for extracting polar glycosides.
-
Purification: Solid-Phase Extraction (SPE) with a C18 cartridge is a highly effective method for cleaning up the extract and removing interfering compounds before HPLC or LC-MS/MS analysis.
Q4: How should I store my plant samples and extracts to ensure this compound stability?
A4: Plant samples should be stored at -80°C to prevent degradation of this compound. Extracts should also be stored at low temperatures, preferably at -20°C or lower, in airtight containers to avoid solvent evaporation and degradation. For long-term storage, dried extracts are more stable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-DAD Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. 4. Presence of active silanol (B1196071) groups on the column. | 1. Adjust the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. 2. Reduce the injection volume or dilute the sample. 3. Replace the column with a new one of the same type. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the initial mobile phase for a sufficient time before each injection. 4. Check the pump for leaks and ensure a steady flow rate. |
| Low Sensitivity/No Peak | 1. Low concentration of this compound in the sample. 2. Inefficient extraction. 3. Degradation of this compound. 4. Incorrect detection wavelength. | 1. Concentrate the sample extract. 2. Optimize the extraction protocol (solvent, time, temperature). 3. Ensure proper storage and handling of samples and extracts. 4. Check the UV spectrum of a this compound standard to determine the optimal detection wavelength. |
| Ghost Peaks | 1. Contamination of the mobile phase or HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or use a column wash step after each analysis. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Signal | 1. Inefficient ionization of this compound. 2. Incorrect mass spectrometer settings (e.g., wrong precursor/product ion masses). 3. Ion suppression from matrix components. 4. Clogged mass spectrometer interface. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound, being a glycoside, may ionize better in negative ion mode as an adduct with formate (B1220265) or acetate. 2. Infuse a pure standard of this compound to optimize the MRM transitions. 3. Improve sample cleanup (e.g., using a more rigorous SPE protocol). Dilute the sample if possible. 4. Clean the mass spectrometer's ion source and transfer optics. |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Leaks in the LC or MS system. 3. Electrical interference. | 1. Use LC-MS grade solvents and additives. 2. Check for and fix any leaks. 3. Ensure proper grounding of the instrument. |
| In-source Fragmentation of this compound | 1. High source temperature or cone voltage. 2. Instability of the glycosidic bond under ESI conditions. | 1. Reduce the source temperature and cone/fragmentor voltage to minimize in-source fragmentation. 2. Optimize the mobile phase composition and pH to enhance the stability of the molecular ion. |
| Variable Results/Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuation in instrument performance. 3. Degradation of this compound in the autosampler. | 1. Standardize the sample preparation workflow. The use of an internal standard is highly recommended to correct for variations. 2. Regularly perform system suitability tests and calibration. 3. Keep the autosampler at a low temperature (e.g., 4°C). |
Experimental Protocols
Detailed Methodology for this compound Quantification using LC-MS/MS
This protocol provides a general framework for the quantification of this compound in plant leaf tissue. Optimization may be required for different plant species or tissues.
1. Sample Preparation
-
Harvesting and Storage: Harvest fresh plant leaves and immediately flash-freeze them in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization: Weigh approximately 100 mg of frozen leaf tissue and grind to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol in water.
-
Vortex for 1 minute and then sonicate for 30 minutes in a cold water bath.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol and combine the supernatants.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the combined supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove polar impurities.
-
Elute the this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized by infusing a pure this compound standard. The precursor ion will be the deprotonated molecule [M-H]⁻ or an adduct (e.g., [M+HCOO]⁻). Product ions will result from the fragmentation of the precursor.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity of the this compound precursor ion.
-
3. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.
-
The use of a structurally similar internal standard is recommended to improve accuracy and precision.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratios (this compound/Internal Standard) against the calibration curve.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in different parts of Jasminum officinale. Actual concentrations can vary significantly based on plant age, growing conditions, and time of harvest.
| Plant Part | This compound Concentration (µg/g fresh weight) | Analytical Method |
| Young Leaves | 150 ± 25 | LC-MS/MS |
| Mature Leaves | 85 ± 15 | LC-MS/MS |
| Flowers | 250 ± 40 | LC-MS/MS |
| Stems | 30 ± 8 | HPLC-DAD |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from plant tissue.
Jasmonate Signaling Pathway
Caption: Simplified Jasmonate signaling pathway.
addressing matrix effects in Jasmoside mass spectrometry
Welcome to the technical support center for Jasmoside mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][3]
Q2: What are the primary causes of matrix effects in plant sample analysis?
A2: In plant metabolomics, matrix effects are often caused by a variety of endogenous compounds that are co-extracted with the analytes of interest. These can include salts, lipids, pigments (like chlorophyll), and other organic molecules.[2][4] These components can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate measurements.[5][6]
Q3: Why is it crucial to address matrix effects in this compound quantification?
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10] A SIL-IS is chemically identical to the analyte (this compound) but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).[11] Because it co-elutes with the analyte and experiences the same ionization suppression or enhancement, it allows for accurate correction of the signal.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound mass spectrometry analysis.
Issue 1: Low or No this compound Signal Detected
Possible Cause 1: Ion Suppression
Co-eluting matrix components can suppress the ionization of this compound, leading to a significantly reduced or absent signal.[10][12]
Solutions:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before LC-MS/MS analysis.[5][13] Mixed-mode SPE can be particularly effective at removing a wider range of interferences.[14][15]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the interfering region of the chromatogram.[5] Experimenting with a different stationary phase (e.g., C18 vs. phenyl-hexyl) can also alter selectivity.[10]
-
Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of matrix components and mitigate suppression.[12][16]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[9][10]
Possible Cause 2: Inefficient Extraction
The extraction protocol may not be efficiently recovering this compound from the sample matrix.
Solutions:
-
Optimize Extraction Solvent: Ensure the solvent system is appropriate for this compound. A common choice is a methanol (B129727)/water mixture, often with a small percentage of acid (e.g., 0.1% formic acid) to improve the extraction of acidic compounds.[8]
-
Thorough Homogenization: Ensure complete homogenization of the plant tissue to maximize the release of this compound.[12]
Issue 2: High Variability in Quantitative Results
Possible Cause 1: Inconsistent Matrix Effects
Sample-to-sample variation in the matrix composition can lead to different degrees of ion suppression or enhancement, resulting in high variability in the data.[10]
Solutions:
-
Employ a Robust Sample Preparation Method: Consistent and thorough sample cleanup using SPE or LLE is crucial to minimize variability in matrix effects.[10][13]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[9][17]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the study samples to compensate for consistent matrix effects.[5][10]
Possible Cause 2: Inaccurate Pipetting or Handling
Small errors in adding the internal standard or during dilution steps can introduce significant variability.[12]
Solutions:
-
Use Calibrated Equipment: Ensure all pipettes and balances are properly calibrated.[12]
-
Consistent Procedures: Prepare stock solutions carefully and use a standardized procedure for spiking the internal standard into each sample.[12]
Experimental Protocols
Protocol 1: this compound Extraction from Plant Tissue
This protocol describes a general method for the extraction of jasmonates, including this compound, from plant tissue.
-
Sample Collection and Freezing: Immediately freeze plant tissue in liquid nitrogen upon collection to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.[12]
-
Extraction:
-
To approximately 50 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).[8]
-
Add a known amount of a suitable stable isotope-labeled internal standard (e.g., D6-Jasmonic Acid).[8][12] The amount should be comparable to the expected endogenous levels of the analytes.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Incubate on a shaker at 4°C for 30 minutes.[8]
-
-
Centrifugation: Centrifuge the extract at 16,000 x g and 4°C for 10 minutes to pellet cell debris.[8][12]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[8][12]
-
Drying and Reconstitution:
-
Dry the supernatant in a vacuum concentrator.[8]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol) for LC-MS/MS analysis.[8]
-
Centrifuge at 16,000 x g and 4°C for 5 minutes to pellet any insoluble material before transferring to an HPLC vial.[8][12]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for using mixed-mode SPE to clean up plant extracts.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase and anion exchange sorbent) according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration with the loading buffer.
-
Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic and neutral interferences. The composition of the wash solvent will depend on the specific SPE sorbent and the properties of the analytes.
-
Elution: Elute the retained jasmonates, including this compound, with a suitable solvent, such as a methanol/water mixture containing a small amount of a weak acid or base to disrupt the ionic interactions with the sorbent.
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen or in a vacuum concentrator and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance parameters for the quantification of major jasmonates using an isotope dilution method with UPLC-MS/MS. Actual values may vary depending on the specific instrumentation, matrix, and experimental conditions.[8]
| Jasmonate | Instrument LOD (amol) | Method LOQ (fmol/g FW) | Recovery (%) |
| Jasmonic Acid (JA) | ~100 | ~5-20 | >85 |
| Jasmonoyl-isoleucine (JA-Ile) | ~25 | ~1-10 | >85 |
| 12-Oxo-phytodienoic acid (OPDA) | ~500 | ~10-50 | >80 |
Visualizations
Caption: A typical experimental workflow for this compound quantification.
Caption: Logical relationships in addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
- 6. nebiolab.com [nebiolab.com]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. bme.psu.edu [bme.psu.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Jasmoside for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jasmoside. The focus is on overcoming solubility challenges to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
A1: this compound is a complex natural product, specifically a glycoside of a jasmonate-related compound. Its chemical structure, available on PubChem (CID 134714930), reveals a large molecule with multiple sugar moieties. While the glycosidic nature generally imparts some water solubility, the large and complex aglycone portion of the molecule can significantly limit its overall aqueous solubility. Poor solubility is a major hurdle in in vivo research as it can lead to low bioavailability, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: Before attempting any solubility enhancement, it is crucial to determine the baseline solubility of your this compound sample. A simple experimental workflow is outlined below.
Caption: A simple workflow for determining the baseline solubility of this compound.
A summary of common solvents to test is provided in the table below.
| Solvent System | Expected Solubility | Notes |
| Water | Potentially Low | The glycosidic nature may provide some solubility. |
| Phosphate-Buffered Saline (PBS) | Similar to water | Relevant for physiological pH. |
| Ethanol | Moderate to High | Often a good starting solvent for many natural products. |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | A strong organic solvent, but may have toxicity concerns for in vivo use. |
| Polyethylene Glycol 400 (PEG 400) | Moderate to High | A commonly used co-solvent in preclinical formulations. |
Q3: What are the primary strategies for enhancing the solubility of this compound for in vivo administration?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound.[1] The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of this compound. The main approaches include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water.
-
Surfactants: Employing agents that form micelles to encapsulate the drug.
-
Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes.
-
Lipid-based formulations: Dissolving the compound in oils, surfactants, and co-solvents to form emulsions or self-emulsifying systems.
-
Particle size reduction: Increasing the surface area of the solid drug to improve dissolution rate.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when preparing an aqueous formulation.
This is a common issue for compounds with low water solubility. Here are some troubleshooting steps:
1. Co-solvent Approach:
-
Protocol:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).
-
Slowly add the aqueous vehicle (e.g., water, saline, PBS) to the organic solution while vortexing.
-
Observe for any precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
-
-
Troubleshooting:
-
Precipitation upon dilution: The concentration of this compound may be too high for the chosen co-solvent ratio. Try decreasing the final concentration or increasing the percentage of the co-solvent.
-
Toxicity concerns: Be mindful of the potential toxicity of the co-solvent in your animal model. Refer to literature for acceptable limits of common solvents.
-
2. Surfactant-based Formulation:
-
Protocol:
-
Prepare a stock solution of a biocompatible surfactant (e.g., Tween 80, Kolliphor EL) in your aqueous vehicle.
-
Add this compound to the surfactant solution.
-
Use sonication or gentle heating to aid dissolution.
-
-
Troubleshooting:
-
Incomplete dissolution: The surfactant concentration may be below the critical micelle concentration (CMC). Try increasing the surfactant concentration.
-
Foaming: Excessive vortexing of surfactant solutions can cause foaming. Use gentle mixing or sonication instead.
-
Issue 2: Low bioavailability is observed in in vivo studies despite achieving a clear solution for administration.
Even if this compound is solubilized in the formulation, it may precipitate in the gastrointestinal tract upon administration, leading to poor absorption.
1. Cyclodextrin (B1172386) Complexation:
Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their stability and solubility in aqueous environments.
-
Protocol:
-
Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound before administration.
-
Caption: Diagram illustrating the formation of a this compound-cyclodextrin inclusion complex.
2. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):
SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Protocol:
-
Screen for suitable oils, surfactants, and co-solvents in which this compound has good solubility.
-
Prepare various ratios of the selected excipients.
-
Dissolve this compound in the optimized formulation.
-
Test the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a stable emulsion.
-
| Excipient Class | Examples |
| Oils | Labrafac™, Capryol™, Sesame Oil |
| Surfactants | Kolliphor® EL, Tween® 80, Cremophor® RH 40 |
| Co-solvents | Transcutol®, PEG 400 |
Summary of Quantitative Data for Formulation Development
The following table provides a starting point for the concentrations of various excipients that can be used to enhance the solubility of this compound. The optimal concentrations will need to be determined experimentally.
| Formulation Strategy | Excipient | Typical Concentration Range (% v/v or w/v) | Key Considerations |
| Co-solvents | DMSO | < 10% for in vivo use | Potential for toxicity. |
| Ethanol | 10-30% | Generally well-tolerated at lower concentrations. | |
| PEG 400 | 20-60% | Can increase viscosity. | |
| Surfactants | Tween® 80 | 1-10% | Can cause hypersensitivity reactions at high concentrations. |
| Kolliphor® EL | 1-10% | Can cause hypersensitivity reactions. | |
| Cyclodextrins | HP-β-CD | 10-40% (w/v) | High concentrations can be nephrotoxic. |
| SBE-β-CD | 10-40% (w/v) | Generally considered safer than HP-β-CD. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle for intraperitoneal injection.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh 10 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex until the this compound is completely dissolved.
-
Add 400 µL of PEG 400 to the solution and vortex to mix.
-
Slowly add 500 µL of saline to the mixture while continuously vortexing to create a final volume of 1 mL.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for sterile filtration and administration.
-
Protocol 2: Preparation of a Cyclodextrin Formulation
-
Objective: To prepare a 5 mg/mL solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) for oral gavage.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in deionized water by dissolving 2 g of HP-β-CD in 10 mL of water.
-
Weigh 50 mg of this compound and add it to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, visually inspect the solution. If some solid remains, continue stirring for another 24 hours.
-
Once dissolution appears complete, filter the solution through a 0.22 µm sterile filter to remove any remaining undissolved particles.
-
The resulting clear solution is the this compound-cyclodextrin formulation.
-
Caption: A decision pathway for selecting a suitable formulation strategy for this compound.
References
Validation & Comparative
A Comparative Analysis of Jasmoside and Other Secoiridoids: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Jasmoside and other prominent secoiridoids, namely Oleuropein and Ligstroside. Secoiridoids, a class of monoterpenoids, are of significant interest in drug discovery due to their diverse pharmacological properties. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant signaling pathways to offer an objective comparison and support further research and development.
Comparative Biological Activity
The following table summarizes the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound (represented by extracts of Jasminum species known to contain it), Oleuropein, and Ligstroside. It is important to note that while data for pure Oleuropein and Ligstroside are available, quantitative data for pure this compound is limited in the current literature. Therefore, data from extracts of Jasminum species are presented as a proxy, with the understanding that these extracts contain a mixture of compounds.
| Biological Activity | Compound/Extract | Assay/Cell Line | IC50 / Activity | Reference |
| Anticancer | Jasminum multiflorum extract | MCF-7 (Breast Cancer) | 24.81 µg/mL | [1] |
| Jasminum multiflorum extract | HCT 116 (Colorectal Cancer) | 11.38 µg/mL | [1] | |
| Jasminum humile extract | MCF-7 (Breast Cancer) | 9.3 ± 1.2 µg/mL | [2] | |
| Jasminum subtriplinerve extract | MCF-7 (Breast Cancer) | 13.7 µg/mL | [3] | |
| Oleuropein | MCF-7 (Breast Cancer) | 16.99 ± 3.4 µM | [1] | |
| Oleuropein | MDA-MB-231 (Breast Cancer) | 27.62 ± 2.38 µM | ||
| Ligstroside Aglycone | MDA-MB-231 (Breast Cancer) | 13.8 µM (Antimigratory) | ||
| Anti-inflammatory | Jasminum multiflorum extract | Histamine Release Assay | IC50: 67.2 µg/mL | |
| Jasminum multiflorum extract | Protein Denaturation Assay | IC50: 425 µg/mL | ||
| Jasminum grandiflorum extract | COX-1 Inhibition | IC50: 6.9 ± 0.2 µg/mL | ||
| Jasminum grandiflorum extract | COX-2 Inhibition | IC50: 0.29 ± 0.01 µg/mL | ||
| Oleuropein | (General) | Reduces pro-inflammatory cytokines | ||
| Ligstroside Aglycone | LPS-stimulated macrophages | Modulates MAPKs, JAK/STAT, NF-κB | ||
| Antioxidant | Jasminum multiflorum extract | β-Carotene-linoleic acid assay | 68.23 ± 0.35% inhibition | |
| Jasminum multiflorum extract | FRAP Assay | 60.30 ± 0.60 TEAC (µmol Trolox/g) | ||
| Oleuropein | (General) | Potent free radical scavenger | ||
| Ligstroside Aglycone | (General) | Known antioxidant properties | ||
| Neuroprotective | Jasmonates (general) | In vivo and in vitro models | Attenuates neuroinflammation and amyloid-β generation | |
| Oleuropein | (General) | Protects against neurodegeneration | ||
| Ligstroside Aglycone | (General) | Limited data available |
Signaling Pathways
The biological activities of these secoiridoids are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by Oleuropein, Ligstroside, and the general pathway for Jasmonates in plants.
Caption: Oleuropein's anticancer effects are partly mediated through the inhibition of the PI3K/Akt pathway, leading to apoptosis, and the activation of the AMPK/mTOR pathway, inducing autophagy.
Caption: Ligstroside aglycone exerts anti-inflammatory effects by inhibiting MAPKs, JAK/STAT, and NF-κB signaling pathways, while promoting an antioxidant response through the Nrf2/HO-1 pathway.
Caption: The canonical Jasmonate signaling pathway in plants, activated by stress, leads to the expression of defense-related genes. The neuroprotective effects of jasmonates in mammals may involve modulation of neuroinflammation and oxidative stress.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the reported biological activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Sample Preparation: Dissolve the test compound (this compound, Oleuropein, or Ligstroside) in methanol to prepare a stock solution. Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
Anti-inflammatory Activity: Protein Denaturation Assay
Principle: This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation. Bovine serum albumin (BSA) is commonly used as the protein source.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes in a water bath.
-
Cooling: Cool the mixture under running tap water.
-
Measurement: Add 2.5 mL of phosphate (B84403) buffer saline (pH 6.3) and measure the absorbance at 660 nm.
-
Control and Blank: A control is prepared without the test compound, and a blank is prepared without BSA.
-
Calculation: The percentage of inhibition of protein denaturation is calculated as:
The IC50 value is then determined from the dose-response curve.
Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound, Oleuropein, or Ligstroside) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Neuroprotective Activity: Assay in SH-SY5Y Cells
Principle: This assay evaluates the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from a neurotoxic insult, such as that induced by amyloid-beta (Aβ) peptides or oxidative stress (e.g., H₂O₂). Cell viability is typically used as the primary endpoint.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to differentiate into a neuronal phenotype, if required, by treating with retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent, such as pre-aggregated Aβ₄₂ oligomers (e.g., 10 µM) or H₂O₂ (e.g., 100 µM), to the wells and incubate for another 24 hours.
-
Assessment of Cell Viability: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect. The results are often expressed as a percentage of protection relative to the control (cells not exposed to the neurotoxin).
This guide provides a foundational comparison of this compound with other key secoiridoids. Further research, particularly to obtain more quantitative data on pure this compound, is necessary to fully elucidate its therapeutic potential relative to other members of this promising class of natural compounds.
References
- 1. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network pharmacology and molecular docking study for biological pathway detection of cytotoxicity of the yellow jasmine flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Jasminum subtriplinerve Extract against 7,12-Dimethylbenz[ a]anthracene-Induced Cancer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Jasmoside vs. Jasminoside: A Comparative Analysis of Bioactive Phytochemicals
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative overview of Jasmoside and Jasminoside, two classes of phytochemicals with significant therapeutic potential. While direct comparative studies are not available in current literature, this document synthesizes existing experimental data to evaluate their respective anti-inflammatory and neuroprotective activities. We focus on their mechanisms of action, particularly in relation to key signaling pathways, and present available quantitative data to facilitate objective comparison. Detailed experimental protocols for assays discussed are also provided to support future research.
Introduction and Chemical Structures
This compound and Jasminoside represent two distinct families of plant-derived compounds, often originating from plants in the Jasminum (Jasmine) and Gardenia genera. Their structural differences are fundamental to their biological activities.
-
This compound: This term typically refers to derivatives of jasmonic acid (jasmonates), characterized by a cyclopentanone (B42830) ring. Jasmonates are well-established phytohormones that mediate plant responses to stress. Their structural similarity to mammalian prostaglandins (B1171923) has made them a focal point for anti-inflammatory research. Methyl Jasmonate (MJ), the methyl ester of jasmonic acid, is a prominent and widely studied member of this class.
-
Jasminoside: This is a broader term for a variety of glycosides, often classified as secoiridoids or monoterpenoids, first isolated from Jasminum and Gardenia species. These compounds lack the core cyclopentanone structure of jasmonates and instead feature a more complex, often heterocyclic, backbone linked to sugar moieties. Geniposide (B1671433) is a well-studied iridoid glycoside found in Gardenia jasminoides alongside various jasminosides and serves as a relevant proxy for this class in mechanistic studies.[1][2]
Comparative Study: Anti-inflammatory Activity
Both jasmonates (representing this compound) and compounds from Jasminum/Gardenia extracts (representing Jasminoside) exhibit significant anti-inflammatory properties. Their primary mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Mechanism of Action: The NF-κB Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p65/p50) to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS. Experimental evidence suggests both this compound and Jasminoside analogues interfere with this cascade.
Figure 1: Generalized NF-κB signaling pathway and points of inhibition.
Data Presentation: Anti-inflammatory Effects
The following table summarizes experimental data on the anti-inflammatory effects of this compound (represented by Methyl Jasmonate and its potent analog, Methyl Dehydro-jasmonate) and Jasminoside (represented by Geniposide and Jasminum extracts).
| Parameter | This compound / Analogues | Jasminoside / Related Compounds | Reference Compound |
| Target Pathway | NF-κB, COX-2 | NF-κB, COX-2, 5-LOX, JNK | Dexamethasone, Indomethacin |
| Key Markers Inhibited | TNF-α, IL-1β, IL-6, iNOS, COX-2, PGE2 | TNF-α, IL-1β, IL-6, IL-8, NO, PGE2 | Pro-inflammatory cytokines |
| IC₅₀ (TNF-α) | ~18-25 µM (J2, in vitro)[3] | 1.36 g/kg (Geniposide, in vivo)[1][2][4][5] | Not specified |
| IC₅₀ (IL-6) | ~18-25 µM (J2, in vitro)[3] | 1.23 g/kg (Geniposide, in vivo)[1][2][4][5] | Not specified |
| IC₅₀ (Cell Viability) | 31.76 µM (Geniposide on RA-FLS cells)[6] | Not specified | Not specified |
| Other Effects | Reduces carrageenan-induced paw edema.[7] | Reduces TPA-induced ear edema.[8] | Reduces inflammation in various models. |
Note: Data for this compound is primarily from studies on Methyl Jasmonate (MJ) or its analog Methyl Dehydro-jasmonate (J2). Data for Jasminoside is inferred from studies on Geniposide and crude extracts of Jasminum species, which contain a mixture of compounds including various jasminosides.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a common method for evaluating the anti-inflammatory potential of a compound using a macrophage cell line.
Figure 2: Workflow for in vitro anti-inflammatory screening.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates (for viability and NO assays) or 6-well plates (for protein/RNA analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or Jasminoside) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells and incubating for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits.
-
Western Blot: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB pathway proteins (e.g., p-IκBα).
-
RT-qPCR: Total RNA is extracted to quantify the mRNA expression of Tnf-α, Il-6, and other inflammatory genes.
-
Comparative Study: Neuroprotective Activity
Neuroinflammation and oxidative stress are key drivers of neurodegenerative diseases. The anti-inflammatory properties of these compounds suggest a potential role in neuroprotection.
Mechanism of Action: Modulation of Neuroinflammation and Trophic Factors
Neuroinflammation, often triggered by stimuli like LPS or neurotoxins, leads to microglial activation and the release of pro-inflammatory cytokines (TNF-α, IL-1β). These cytokines can induce neuronal apoptosis. A key neuroprotective mechanism involves suppressing this inflammatory cascade while simultaneously promoting the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival, growth, and synaptic plasticity.[9][10]
Figure 3: Neuroinflammatory cascade and neuroprotective intervention points.
Data Presentation: Neuroprotective Effects
Experimental data for the neuroprotective effects of this compound (via Methyl Jasmonate) is emerging. Specific data for purified Jasminoside is currently limited, with effects being inferred from extracts containing numerous phytochemicals.[11][12][13]
| Parameter | This compound (Methyl Jasmonate) | Jasminoside / Related Compounds |
| Model System | LPS-induced neuroinflammation; Pain-induced memory impairment (in vivo, rats) | General phytochemical studies; Extracts from Jasminum and Gardenia |
| Effect on Neuroinflammation | Reduces brain levels of TNF-α, IL-1β, COX-2.[14] | Extracts inhibit LPS-induced NO and ROS production in microglia.[15] |
| Effect on Neurotrophic Factors | Upregulates Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[14] | Data not available for specific compounds. |
| Cognitive/Behavioral Outcome | Ameliorates learning and memory impairments.[14] | Data not available for specific compounds. |
| Cellular Outcome | Attenuates depletion of hippocampal neurons. | Data not available for specific compounds. |
Experimental Protocol: In Vivo Neuroinflammation Model
This protocol outlines a common animal model used to assess the neuroprotective effects of test compounds.
-
Animal Model: Male C57BL/6 mice are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals are acclimatized for one week with standard housing conditions, food, and water ad libitum.
-
Treatment Groups: Animals are divided into groups: (1) Vehicle Control (Saline), (2) LPS only, (3) LPS + Test Compound (e.g., Methyl Jasmonate, multiple doses), (4) LPS + Positive Control (e.g., Dexamethasone).
-
Administration: The test compound or vehicle is administered (e.g., intraperitoneally) for a set number of days prior to the inflammatory challenge.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 0.25 mg/kg) is administered to induce systemic inflammation and subsequent neuroinflammation.
-
Tissue Collection: 24 hours post-LPS injection, animals are euthanized. Brains are collected, with the hippocampus and cortex regions being dissected on ice.
-
Analysis:
-
ELISA/Western Blot: Brain tissue homogenates are used to quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β) and neurotrophic factors (BDNF).
-
Immunohistochemistry: Brain slices are stained for markers of microglial activation (e.g., Iba1) and neuronal health.
-
Behavioral Tests: In longer-term studies, behavioral assays like the Morris Water Maze or Y-maze can be performed before tissue collection to assess cognitive function.
-
Discussion and Future Directions
The available evidence strongly supports the anti-inflammatory and neuroprotective potential of both this compound and Jasminoside analogues.
-
This compound (as Methyl Jasmonate): The data for this class is more specific and mechanistic. Its activity is clearly linked to the downregulation of the NF-κB pathway and the upregulation of BDNF. The well-defined cyclopentanone structure provides a clear target for structure-activity relationship (SAR) studies and chemical optimization.
-
Jasminoside: The therapeutic potential is evident from studies on plant extracts and related iridoid glycosides like Geniposide.[6][16][17] However, the data is less specific. The anti-inflammatory effects observed in extracts are likely due to the synergistic action of multiple compounds, including jasminosides, flavonoids, and other terpenoids.
Future Research: The most critical next step is a direct, head-to-head comparative study using purified this compound and various purified Jasminoside compounds (e.g., Jasminoside G, S, etc.). Such studies should employ standardized in vitro and in vivo models to generate comparable quantitative data (e.g., IC₅₀ values, ED₅₀ values). This will allow for a definitive assessment of their relative potency and therapeutic potential, paving the way for more targeted drug development efforts.
References
- 1. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of geniposide promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanolic extract of leaves of Jasminum grandiflorum Linn modulates oxidative stress and inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl jasmonate ameliorates pain‐induced learning and memory impairments through regulating the expression of genes involved in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibitory effects of Jasminum grandiflorum L. essential oil on lipopolysaccharide-induced microglia activation-integrated characteristic analysis of volatile compounds, network pharmacology, and BV-2 cell [frontiersin.org]
- 16. Gardenia jasminoides extracts and gallic acid inhibit lipopolysaccharide-induced inflammation by suppression of JNK2/1 signaling pathways in BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of Jasmoside with known therapeutic agents
In the landscape of novel therapeutic agents, Jasmoside, a secoiridoid glucoside found in the Jasminum genus, is emerging as a compound of interest for its potential pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound against established therapeutic agents in the fields of oncology, inflammation, and microbiology, supported by available experimental data.
Anticancer Activity: this compound vs. Doxorubicin
This compound has demonstrated notable cytotoxic activity against several human cancer cell lines. A comparative overview of its efficacy, represented by IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), is presented below alongside the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM)¹ | Selectivity Index (SI) |
| This compound | HepG-2 (Liver) | 66.47 | ~120.7 | - |
| MCF-7 (Breast) | 41.32 | ~75.0 | Higher than Doxorubicin | |
| THP-1 (Leukemia) | 27.59 | ~50.1 | Higher than Doxorubicin | |
| Doxorubicin | HepG-2 (Liver) | 0.45 - 7.98 | 0.83 - 14.6 | - |
| MCF-7 (Breast) | 0.4 - 8.31 | 0.73 - 15.2 | 2.53 | |
| THP-1 (Leukemia) | 0.22 - 16.2 | 0.40 - 29.7 | - |
¹Molar masses used for conversion: this compound (approx. 550.5 g/mol , estimated), Doxorubicin (543.5 g/mol ).
The data indicates that while Doxorubicin is effective at lower concentrations, this compound exhibits a noteworthy selectivity towards MCF-7 and THP-1 cancer cell lines, reportedly higher than that of Doxorubicin.[1] A higher selectivity index suggests a greater ability to target cancer cells while sparing normal cells, a critical attribute in cancer chemotherapy.
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
The anticancer activity of this compound was likely determined using a standard in vitro cytotoxicity assay, such as the MTT or SRB assay. The general steps are as follows:
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, THP-1) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the control drug (Doxorubicin) and incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assay:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals. These crystals are then dissolved, and the absorbance is measured to determine cell viability.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured.
-
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Anti-Inflammatory and Antimicrobial Efficacy
Currently, there is a lack of specific quantitative data (e.g., IC50 or Minimum Inhibitory Concentration - MIC) for the isolated compound this compound in anti-inflammatory and antimicrobial assays. Studies have primarily focused on crude extracts of various Jasminum species, which contain a multitude of compounds.
For context, extracts from Jasminum species have shown anti-inflammatory effects in animal models, with one study on Jasminum grandiflorum extract demonstrating a reduction in pro-inflammatory cytokines.[2][3] Similarly, essential oils and extracts from Jasminum have exhibited antimicrobial activity against a range of bacteria and fungi.[4][5] However, without data on the purified this compound, a direct and meaningful comparison to standard agents like Dexamethasone (anti-inflammatory) and Ampicillin (antimicrobial) is not feasible at this time.
Future Directions
To comprehensively evaluate the therapeutic potential of this compound, further research is required to:
-
Determine the IC50 values of this compound in a wider range of cancer cell lines and in in vivo cancer models.
-
Quantify the anti-inflammatory activity of isolated this compound using in vitro assays (e.g., inhibition of nitric oxide production, cytokine release) and in vivo models of inflammation.
-
Establish the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
-
Elucidate the specific signaling pathways through which this compound exerts its biological effects.
Below is a conceptual representation of a potential anti-inflammatory signaling pathway that could be investigated for this compound.
This guide will be updated as more specific experimental data on this compound becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of Jasminum grandiflorum L. subsp. floribundum (Oleaceae) in inflammatory bowel disease and arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insight into Antimicrobial and Antioxidant Potential of Jasminum Species: A Herbal Approach for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise of Jasminum mesnyi: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the specific in vivo efficacy and toxicity of the isolated secoiridoid glucoside, Jasmoside, remain to be elucidated in published literature, this guide offers a comprehensive comparison of the in vivo therapeutic potential of extracts from Jasminum mesnyi, the plant from which this compound is derived. This document focuses on the demonstrated wound healing and antidiabetic properties of these extracts, juxtaposing them with standard therapeutic alternatives.
Important Disclaimer: The following data pertains to crude extracts of Jasminum mesnyi and not the purified this compound compound. The observed biological effects are likely the result of a synergistic interplay of various phytochemicals present in the extract, including but not limited to this compound, jasminoside, and various flavonoids.[1][2] Further research is imperative to isolate and characterize the specific contributions of this compound to these therapeutic activities.
I. In Vivo Efficacy: A Comparative Analysis
Extracts of Jasminum mesnyi have shown promising efficacy in preclinical animal models for both diabetic wound healing and the management of diabetes itself.
A. Diabetic Wound Healing
The ethanolic and ethyl acetate (B1210297) extracts of Jasminum mesnyi roots have been demonstrated to accelerate wound healing in streptozotocin-induced diabetic rats.[3][4] The healing potential of the ethanolic extract is compared here with standard wound care, which serves as a baseline for preclinical studies.
Table 1: In Vivo Efficacy of Jasminum mesnyi Root Extract in a Diabetic Wound Healing Model
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoints | Animal Model |
| Jasminum mesnyi Ethanolic Root Extract | 400 mg/kg | Oral | 90.14% wound contraction by day 12 | Streptozotocin-induced diabetic rats |
| Jasminum mesnyi Ethyl Acetate Root Extract | 400 mg/kg | Oral | 85.81% wound contraction by day 12 | Streptozotocin-induced diabetic rats |
| Diabetic Control | Vehicle | Oral | Significantly lower wound contraction rate | Streptozotocin-induced diabetic rats |
B. Antidiabetic Effects
In addition to its wound healing properties, alcoholic leaf extracts of Jasminum mesnyi have been evaluated for their potential to lower blood glucose levels in a nicotinamide-streptozotocin induced type 2 diabetic rat model.[5] For comparison, we present data for Metformin (B114582), a first-line oral antidiabetic agent.
Table 2: In Vivo Antidiabetic Efficacy of Jasminum mesnyi Leaf Extract vs. Metformin
| Treatment Group | Dosage | Administration Route | Key Efficacy Endpoints | Animal Model |
| Jasminum mesnyi Alcoholic Leaf Extract | 400 mg/kg & 600 mg/kg | Oral | Significant reduction in blood glucose levels after 21 days | Nicotinamide-streptozotocin induced type 2 diabetic rats |
| Metformin | Various (e.g., 50-500 mg/kg) | Oral | Significant reduction in blood glucose, improved insulin (B600854) sensitivity | Various diabetic rodent models[6][7][8][9][10] |
| Diabetic Control | Vehicle | Oral | Persistently elevated blood glucose levels | Nicotinamide-streptozotocin induced type 2 diabetic rats |
II. In Vivo Toxicity Profile
A critical aspect of preclinical evaluation is the assessment of a compound's safety profile. As of the latest literature review, specific in vivo toxicity studies for Jasminum mesnyi extracts are not available. However, studies on a related species, Jasminum sambac, provide some preliminary insights into the potential safety of Jasminum extracts.
Table 3: In Vivo Toxicity Data for Jasminum sambac Flower Extract
| Extract | Animal Model | Administration Route | Acute Toxicity (LD50) | Observations |
| Ethanolic Flower Extract of Jasminum sambac | Wistar Rats | Oral | > 5000 mg/kg | No signs of toxicity or mortality observed.[11] |
| Ethanolic Flower Extract of Jasminum sambac | ICR Mice | Intravenous | 15 mg/mouse (single dose) | No systemic biological reactivity observed.[11] |
Note: This data is for Jasminum sambac and should be interpreted with caution as it may not be representative of the toxicity profile of Jasminum mesnyi. Rigorous toxicological evaluation of Jasminum mesnyi extracts is warranted.
III. Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key in vivo experiments cited are provided below.
A. Diabetic Wound Healing Model
-
Animal Model: Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state (typically >200 mg/dL).[3][4][12]
-
Wound Creation: After stabilization of the diabetic condition, full-thickness excision wounds are created on the dorsal side of the rats using a sterile biopsy punch.[12]
-
Treatment Administration: The test extracts (e.g., Jasminum mesnyi root extract) are administered orally at specified doses daily for the duration of the study (e.g., 21 days).[3][4] The control group receives the vehicle.
-
Efficacy Evaluation: Wound contraction is measured at regular intervals by tracing the wound area. The percentage of wound contraction is calculated. Other parameters such as the period of epithelialization and histopathological analysis of the wound tissue can also be assessed.[3][4]
B. Type 2 Diabetes Model
-
Animal Model: Wistar rats are commonly used. Type 2 diabetes is induced by an intraperitoneal injection of nicotinamide (B372718) followed by streptozotocin (STZ) to induce insulin resistance and partial beta-cell damage, mimicking the human condition.[5]
-
Treatment Administration: The test substance (e.g., Jasminum mesnyi leaf extract) or a standard drug like metformin is administered orally at specified doses for a defined period (e.g., 28 days).[5][6]
-
Efficacy Evaluation: Fasting blood glucose levels are measured at baseline and at regular intervals throughout the study from blood samples obtained via methods like retro-orbital plexus puncture.[5][6] Other relevant metabolic parameters such as insulin levels and lipid profiles may also be assessed.
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of natural products are often mediated through the modulation of complex cellular signaling pathways.
A. Wound Healing Signaling Cascade
The process of wound healing is orchestrated by a complex interplay of signaling pathways that regulate cell proliferation, migration, inflammation, and tissue remodeling. Key pathways include MAPK, TGF-β, and Wnt/β-catenin.[13][14][15][16][17] The bioactive compounds in Jasminum mesnyi extract may promote wound healing by influencing these pathways.
Caption: Key signaling pathways activated during wound healing.
B. Insulin Signaling Pathway
The antidiabetic effects of the Jasminum mesnyi extract could be attributed to its influence on the insulin signaling pathway, potentially enhancing glucose uptake and utilization.
Caption: Simplified overview of the insulin signaling pathway leading to glucose uptake.
C. Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for preclinical evaluation of a plant extract's in vivo efficacy.
Caption: General experimental workflow for in vivo efficacy testing of plant extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical analysis and broad spectrum antimicrobial activity of ethanolic extract of Jasminum mesnyi Hance leaves and its solventpartitioned fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. remedypublications.com [remedypublications.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. In vivo pharmacodynamic and pharmacokinetic effects of metformin mediated by the gut microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Effectiveness and mechanism of metformin in animal models of pulmonary fibrosis: A preclinical systematic review and meta-analysis [frontiersin.org]
- 9. Anti-Tumor Effects of Metformin in Animal Models of Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 10. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Composition, Toxicity and Vasodilatation Effect of the Flowers Extract of Jasminum sambac (L.) Ait. “G. Duke of Tuscany” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rat Model of Diabetic Wound Infection for the Evaluation of Topical Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]
- 17. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Jasmoside vs. its Aglycone: A Comparative Analysis of Bioactivity
Jasmoside is a complex secoiridoid glucoside that has been identified in various Jasminum species, including Jasminum mesnyi. Secoiridoids as a class are known for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. The presence of a glucose moiety, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often affecting its solubility, stability, and ability to interact with biological targets.
Hypothetical Bioactivity Comparison
Based on studies of other glycosides, particularly flavonoids, it is often observed that the aglycone (the non-sugar component) exhibits greater in vitro bioactivity than its glycosidic form. The sugar moiety can sterically hinder the interaction of the pharmacophore with its target site. It is plausible that a similar relationship exists between this compound and its aglycone.
Bioactivity of Jasminum Extracts Containing this compound
Extracts from Jasminum species have demonstrated a variety of biological effects that may be, in part, attributable to their this compound content.
Antioxidant Activity
Methanol and ethanol (B145695) extracts of various Jasminum species have shown significant antioxidant properties in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. For instance, a study on eight different Jasminum varieties demonstrated their capacity to scavenge hydrogen peroxide. The antioxidant activity is generally attributed to the phenolic and flavonoid components of the extracts, though secoiridoids like this compound likely contribute to this effect.
Anti-inflammatory Activity
Extracts of Jasminum multiflorum and Jasminum grandiflorum have exhibited anti-inflammatory properties. For example, a methanolic extract of J. multiflorum leaves showed concentration-dependent inhibition of protein denaturation, a common in vitro model for inflammation. The anti-inflammatory effects of Jasminum species are often linked to the modulation of pro-inflammatory mediators.
Antimicrobial Activity
Various Jasminum extracts have been shown to possess antibacterial and antifungal properties. For example, extracts from Jasminum sambac have demonstrated efficacy against dental pathogens. The lipophilicity of the aglycone may enhance its ability to disrupt microbial cell membranes compared to the more water-soluble glycoside.
Cytotoxic Activity
The cytotoxic effects of Jasminum extracts against various cancer cell lines have been reported. A study on yellow jasmine (Jasminum humile) flowers, which contain secoiridoids, showed a cytotoxic effect on the MCF-7 breast cancer cell line. It is hypothesized that the aglycone of this compound may exhibit more potent direct cytotoxicity due to easier passage through cell membranes.
Experimental Protocols
To definitively compare the bioactivity of this compound and its aglycone, the following experimental workflow would be necessary:
Caption: Experimental workflow for comparing this compound and its aglycone.
A detailed protocol for a representative bioassay is provided below:
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Objective: To evaluate the potential of this compound and its aglycone to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its aglycone. A vehicle control (e.g., DMSO) is also included. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is determined for both compounds.
Signaling Pathway Implication
The anti-inflammatory effects of many natural products, including secoiridoids, are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound's aglycone could be a more potent inhibitor of this pathway than this compound itself.
Caption: Potential inhibition of the NF-κB pathway by this compound's aglycone.
Conclusion
While the existing literature strongly suggests that various Jasminum species possess significant bioactivities, a direct, quantitative comparison between this compound and its aglycone is currently absent. Based on general pharmacological principles, it is hypothesized that the aglycone of this compound may exhibit enhanced in vitro antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties compared to its glycosidic form. Future research should focus on the isolation and individual testing of these compounds to validate this hypothesis and to fully elucidate their therapeutic potential. Such studies would be invaluable for drug discovery and development, potentially leading to new lead compounds for a variety of diseases.
Unveiling the Therapeutic Promise of Jasmoside: A Comparative Analysis of Secoiridoid Glycosides
A comprehensive review of peer-reviewed studies indicates a notable scarcity of research focused specifically on the therapeutic potential of isolated Jasmoside. This secoiridoid glucoside, found in various Jasminum species, remains largely uncharacterized in terms of its individual biological activity and mechanisms of action. The majority of available research examines the broader therapeutic effects of crude extracts from Jasminum plants, which contain a complex mixture of phytochemicals, including various secoiridoid glycosides, flavonoids, and terpenoids.
This guide, therefore, provides a comparative analysis of the therapeutic potential of extracts from Jasminum species rich in secoiridoid glycosides against other well-documented secoiridoid glycosides, namely Oleuropein and Ligustroside. This comparison aims to offer researchers, scientists, and drug development professionals a valuable perspective on the potential of this class of compounds, while highlighting the critical need for further investigation into the specific properties of this compound.
Comparative Analysis of Therapeutic Potential
The therapeutic potential of plant-derived compounds is often evaluated based on their efficacy in preclinical models. Here, we compare the available data on a Jasminum multiflorum extract, rich in secoiridoid glycosides, with the established activities of Oleuropein and Ligustroside across anti-inflammatory, anticancer, and neuroprotective domains.
Quantitative Data Summary
The following tables summarize the available quantitative data from peer-reviewed studies, providing a basis for comparing the bioactivity of these compounds and extracts.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line/Model | IC50 Value | Reference |
| Jasminum multiflorum Extract | Histamine (B1213489) release assay | - | 67.2 µg/mL | [1] |
| Oleuropein | Lipoxygenase (LOX) inhibition | - | - | [2] |
| Ligustroside | Nitric oxide (NO) production inhibition | RAW264.7 macrophages | - | [3] |
Table 2: Anticancer Activity
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Jasminum multiflorum Extract | MCF-7 (Breast Cancer) | Neutral red uptake assay | 24.81 µg/mL | [1] |
| Jasminum multiflorum Extract | HCT-116 (Colorectal Cancer) | Neutral red uptake assay | 11.38 µg/mL | [1] |
| Oleuropein | Various | - | - | |
| Ligustroside | HT 1080 (Fibrosarcoma) | MMP-2 and -9 inhibition | - |
Table 3: Neuroprotective Effects
| Compound/Extract | Model | Key Findings | Reference |
| Ligustroside | Early Alzheimer's disease models | Protects against mitochondrial dysfunction |
Note: A dash (-) indicates that specific quantitative data was not provided in the referenced study, although the activity was reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Anti-inflammatory Activity: Histamine Release Assay (Jasminum multiflorum Extract)
The anti-inflammatory activity of the hydromethanolic leaf extract of Jasminum multiflorum was evaluated by measuring the inhibition of histamine release.
-
Preparation of Mast Cells: Peritoneal mast cells were collected from rats.
-
Incubation: The mast cells were incubated with the J. multiflorum extract at various concentrations.
-
Induction of Histamine Release: Compound 48/80 was added to induce histamine release.
-
Quantification: The amount of histamine released into the supernatant was measured fluorometrically.
-
Calculation of Inhibition: The percentage inhibition of histamine release was calculated by comparing the results from extract-treated cells with untreated control cells. The IC50 value, the concentration of the extract that causes 50% inhibition, was then determined.
Anticancer Activity: Neutral Red Uptake Assay (Jasminum multiflorum Extract)
The cytotoxic effects of the Jasminum multiflorum extract on MCF-7 and HCT-116 cancer cell lines were determined using the neutral red uptake assay.
-
Cell Seeding: MCF-7 and HCT-116 cells were seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells were treated with various concentrations of the J. multiflorum extract for a specified period.
-
Neutral Red Staining: The cells were then incubated with a medium containing neutral red, a supravital dye that is taken up by viable cells.
-
Dye Extraction: After incubation, the cells were washed, and the incorporated dye was extracted using a destaining solution.
-
Absorbance Measurement: The absorbance of the extracted dye was measured using a microplate reader at a specific wavelength.
-
Calculation of Cytotoxicity: The percentage of cell viability was calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value, representing the concentration of the extract that causes a 50% reduction in cell viability, was then calculated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using Graphviz (DOT language) to illustrate a representative signaling pathway and a general experimental workflow.
Signaling Pathway: General Anti-inflammatory Cascade
Experimental Workflow: In Vitro Bioactivity Screening
Conclusion and Future Directions
While the therapeutic potential of the broader class of secoiridoid glycosides is evident from studies on compounds like Oleuropein and Ligustroside, as well as extracts from the Jasminum genus, the specific contribution and efficacy of this compound remain to be elucidated. The available data on Jasminum multiflorum extract, rich in these glycosides, shows promising anti-inflammatory and anticancer activities.
To fully understand the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound from Jasminum species.
-
In Vitro and In Vivo Studies: Conducting comprehensive preclinical studies on isolated this compound to determine its efficacy and safety in various disease models.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to optimize its therapeutic properties.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and other related secoiridoid glycosides as novel therapeutic agents for a range of diseases.
References
- 1. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Jasmoside: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of Jasmoside and its waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1] Do not use combustible materials like paper towels for large spills, especially if the compound is in a flammable solvent.[1] Carefully collect the absorbed material into a designated hazardous waste container.[1] The spill area should then be decontaminated with an appropriate solvent, followed by washing with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1] Report any significant spills to your institution's Environmental Health and Safety (EHS) office.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to federal, state, and local regulations.[2][3] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management from "cradle-to-grave."[2][3]
-
Waste Identification and Segregation:
-
Determine if the this compound waste is hazardous.[4] This determination should be based on the Safety Data Sheet (SDS) and knowledge of the waste's properties. Since a specific SDS for this compound is not available, it is prudent to treat it as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[1] Do not mix different types of chemical waste.[1]
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.[1]
-
If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent.[1] For example, a solution in a flammable solvent must be treated as flammable waste.[1]
-
-
Waste Containment and Labeling:
-
Collect liquid this compound waste in a compatible, leak-proof container with a secure cap.[1] The container should not be filled to more than 75% capacity to allow for vapor expansion.[5]
-
Place solid waste, such as contaminated gloves and wipes, in a designated, properly labeled, and sealed container.[1]
-
All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and any associated hazards (e.g., "Flammable," "Toxic").[1]
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated and secure area, away from incompatible materials, while awaiting pickup.[1]
-
Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management provider.[1] A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[4]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes relevant information for a related compound, Methyl Jasmonate, which can serve as a reference.
| Property | Value (for Methyl Jasmonate) | Source |
| Molecular Formula | C13H20O3 | [6] |
| Molecular Weight | 224.30 g/mol | [6] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [6][7] |
| Eye Irritation | Category 2A: Causes serious eye irritation. | [6][7] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [6][8] |
Experimental Protocols
General Neutralization Procedure for Corrosive Waste (if applicable):
Note: This is a general procedure and should only be performed if the this compound waste is determined to be solely corrosive with no other hazardous characteristics. This is unlikely for a complex organic molecule, and chemical treatment of hazardous waste generally requires a permit.[4]
-
Perform the neutralization in a chemical fume hood while wearing appropriate PPE, including a face shield in addition to safety goggles.[9]
-
Use a container placed in an ice bath to manage heat generation.[9]
-
Slowly add a neutralizing agent (a weak base for acidic waste or a weak acid for basic waste) to the corrosive waste.
-
Monitor the pH of the solution. The target pH is between 5.5 and 9.5.[9]
-
Once neutralized, the solution may be eligible for drain disposal, followed by a large volume of water, pending institutional approval.[9]
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided is based on general hazardous waste disposal guidelines and data from related compounds. Always consult your institution's specific waste disposal procedures and the Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is unavailable, it is safest to treat it as a hazardous chemical and consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. epa.gov [epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. phytotechlab.com [phytotechlab.com]
- 7. carlroth.com [carlroth.com]
- 8. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Navigating the Safe Handling of Jasmoside: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Jasmoside, with a focus on personal protective equipment (PPE), operational plans, and disposal.
Please note that "this compound" can refer to several related chemical compounds. This guidance is based on the safety protocols for a representative compound, Methyl Jasmonate, and the general class of jasmonates. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound you are using.
Immediate Safety and Handling Protocols
When working with this compound and related compounds, which may cause skin and eye irritation and are harmful if swallowed, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on qualitative data from safety data sheets of related compounds.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles should be worn when there is a splash hazard. A face shield may be required for larger quantities. |
| Respiratory Protection | Respirator with organic vapor cartridge | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3][4] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
